BWC0977
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H21FN6O5 |
|---|---|
分子量 |
468.4 g/mol |
IUPAC名 |
6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C22H21FN6O5/c1-28-18(31)5-3-12-2-4-15(23)14(19(12)28)6-7-24-8-13-10-29(22(32)34-13)16-9-25-21-20(26-16)27-17(30)11-33-21/h2-5,9,13,24H,6-8,10-11H2,1H3,(H,26,27,30)/t13-/m1/s1 |
InChIキー |
MKICNOUBIXXGPQ-CYBMUJFWSA-N |
異性体SMILES |
CN1C(=O)C=CC2=C1C(=C(C=C2)F)CCNC[C@@H]3CN(C(=O)O3)C4=CN=C5C(=N4)NC(=O)CO5 |
正規SMILES |
CN1C(=O)C=CC2=C1C(=C(C=C2)F)CCNCC3CN(C(=O)O3)C4=CN=C5C(=N4)NC(=O)CO5 |
製品の起源 |
United States |
Foundational & Exploratory
BWC0977: A Novel Dual-Target Inhibitor of Bacterial Topoisomerases for Combating Multidrug-Resistant Infections
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the development of novel therapeutics with distinct mechanisms of action. BWC0977 is a promising novel bacterial topoisomerase inhibitor (NBTI) that circumvents existing resistance mechanisms by dually targeting DNA gyrase (GyrA) and topoisomerase IV (TopoIV), essential enzymes for bacterial DNA replication. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies. The data presented herein underscore the potential of this compound as a broad-spectrum antibacterial agent effective against a wide array of multidrug-resistant (MDR) pathogens.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2][3] Unlike fluoroquinolones, which stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks in the DNA, leading to the induction of the SOS DNA damage response and subsequent cell death.[4] Computational modeling and enzymatic assays have identified key interactions between this compound and specific residues within the GyrA subunit, including M120, D82, and R121.[4] This distinct binding mode is crucial for its activity against fluoroquinolone-resistant strains.
In Vitro Activity
This compound demonstrates potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including priority pathogens identified by the World Health Organization. Notably, it retains its activity against clinical isolates resistant to current standard-of-care antibiotics such as fluoroquinolones, carbapenems, and colistin.
Minimum Inhibitory Concentration (MIC)
The MIC90 of this compound against a global panel of multidrug-resistant Gram-negative and Gram-positive bacteria, anaerobes, and biothreat pathogens ranges from 0.03 to 2 µg/mL. Specific MIC values against key pathogens are summarized in the table below.
| Pathogen | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacillus anthracis | 0.001-0.015 | 0.004 | 0.004 |
| Escherichia coli (MDR) | - | - | 0.5 |
| Pseudomonas aeruginosa (MDR) | - | - | - |
| Acinetobacter baumannii (MDR) | - | - | - |
| Klebsiella pneumoniae (MDR) | - | - | - |
| Staphylococcus aureus (MRSA) | - | - | - |
| Data for some MDR strains are not publicly available in full detail. |
Resistance Frequency
Spontaneous resistance to this compound occurs at a very low frequency. Studies attempting to generate resistant mutants of Escherichia coli and other Gram-negative organisms through single-step methods did not yield any mutants. While serial passage experiments resulted in a shift in MIC, sequencing of the resistant isolates revealed no mutations in the target genes (gyrA and parC), suggesting a non-target-based mechanism of resistance.
In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated significant efficacy in various rodent infection models, including thigh and lung infection models.
Animal Models of Infection
In a neutropenic murine thigh infection model challenged with P. aeruginosa, this compound exhibited a dose-dependent reduction in bacterial burden. Furthermore, in a murine model of inhalational tularemia caused by Francisella tularensis, this compound treatment resulted in 100% survival, which was statistically superior to ciprofloxacin.
| Animal Model | Pathogen | Treatment | Outcome |
| Neutropenic Murine Thigh | P. aeruginosa | This compound (dose-ranging) | Dose-dependent reduction in CFU/g |
| Inhalational Murine Tularemia | F. tularensis | This compound | 100% survival |
| Inhalational Murine Tularemia | Ciprofloxacin | 60% survival | |
| Inhalational Murine Tularemia | Gentamicin | 90-100% survival |
Pharmacokinetics
Pharmacokinetic studies in rodents have shown that this compound achieves significantly higher drug levels in the epithelial lining fluid of infected lungs compared to plasma. A Phase 1 clinical trial (NCT05088421) in healthy volunteers demonstrated that single ascending intravenous doses of this compound were safe and well-tolerated, with dose-proportional exposures. This compound is also being developed in an oral formulation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro potency of this compound is determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model
This model is used to assess the in vivo efficacy and pharmacodynamics of this compound.
Protocol:
-
Render female BALB/c mice neutropenic by intraperitoneal injection of cyclophosphamide.
-
Two hours prior to infection, administer the appropriate dose of this compound subcutaneously.
-
Infect the mice intramuscularly in the thigh with a clinical isolate of a target pathogen (e.g., P. aeruginosa).
-
At various time points post-infection (e.g., 2, 8, 14, 26 hours), euthanize cohorts of mice.
-
Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions.
-
Plate the dilutions on appropriate agar medium to determine the bacterial load (CFU/g of tissue).
-
Compare the bacterial density in treated groups to a control group to determine the efficacy of this compound.
References
BWC0977: A Technical Guide to the Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
Abstract
BWC0977 is a novel, broad-spectrum antibacterial agent that targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism confers potent activity against a wide range of multidrug-resistant (MDR) pathogens, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), and is associated with a low frequency of resistance development.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Introduction
The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of novel antibiotics with new mechanisms of action.[4] this compound emerges as a promising clinical candidate, demonstrating efficacy against a global panel of MDR Gram-negative and Gram-positive bacteria, including strains resistant to fluoroquinolones, carbapenems, and colistin. This compound is a novel bacterial topoisomerase inhibitor (NBTI) that selectively inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV. Preclinical studies and a Phase 1 clinical trial have indicated a favorable safety and tolerability profile.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the essential functions of two type II topoisomerases:
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication, allowing for proper cell division.
By inhibiting both enzymes, this compound effectively halts DNA replication and segregation, leading to bacterial cell death. Computational studies and experimental data suggest that this compound interacts with key residues in the GyrA subunit of DNA gyrase, such as M120, D82, and R121. Notably, this compound is reported to stabilize single-strand DNA breaks, a mechanism distinct from fluoroquinolones which stabilize double-strand breaks.
Below is a diagram illustrating the dual-targeting mechanism of this compound.
Quantitative Data
Minimum Inhibitory Concentration (MIC)
This compound has demonstrated potent antibacterial activity against a wide array of clinical isolates. The following tables summarize the MIC90 (the concentration at which 90% of isolates are inhibited) and median MIC values for this compound against key pathogens.
Table 1: MIC90 of this compound Against Gram-Negative Bacteria
| Organism | MIC90 (µg/mL) |
| Acinetobacter baumannii | 1 |
| Pseudomonas aeruginosa | 1 |
| Escherichia coli | 0.5 |
| Klebsiella pneumoniae | 2 |
| Enterobacter cloacae | 2 |
| Stenotrophomonas maltophilia | 0.25 |
| Citrobacter spp. | 1 |
| Proteus spp. | 0.5 |
| Morganella morganii | 1 |
| Serratia marcescens | 1 |
| Neisseria gonorrhoeae | - |
Table 2: MIC90 of this compound Against Gram-Positive Bacteria
| Organism | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.03 |
| Enterococcus faecalis/faecium | 0.06 |
| Streptococcus pneumoniae | 0.03 |
| Streptococcus pyogenes | 0.03 |
| Coagulase-negative Staphylococci | 0.03 |
Enzyme Inhibition (IC50)
This compound exhibits equipotent, nanomolar inhibition of both DNA gyrase and topoisomerase IV across various bacterial species. While specific IC50 values from publicly available literature are limited, the potent dual-inhibition is a key characteristic of this compound.
Table 3: this compound IC50 Values Against DNA Gyrase and Topoisomerase IV
| Organism | Enzyme | IC50 (nM) |
| Escherichia coli | DNA Gyrase | Not Reported |
| Escherichia coli | Topoisomerase IV | Not Reported |
| Staphylococcus aureus | DNA Gyrase | Not Reported |
| Staphylococcus aureus | Topoisomerase IV | Not Reported |
| Pseudomonas aeruginosa | DNA Gyrase | Not Reported |
| Pseudomonas aeruginosa | Topoisomerase IV | Not Reported |
| Acinetobacter baumannii | DNA Gyrase | Not Reported |
| Acinetobacter baumannii | Topoisomerase IV | Not Reported |
| Klebsiella pneumoniae | DNA Gyrase | Not Reported |
| Klebsiella pneumoniae | Topoisomerase IV | Not Reported |
Note: While specific values are not consistently reported in the reviewed literature, sources confirm nanomolar potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize inhibitors of bacterial topoisomerases like this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for MIC Determination
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains
-
This compound stock solution (dissolved in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 colonies and suspend them in saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Prepare Compound Dilutions:
-
Perform a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by this compound.
Workflow for DNA Gyrase Supercoiling Assay
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed pBR322 DNA
-
Gyrase assay buffer (containing ATP)
-
This compound
-
SDS and Proteinase K
-
Agarose gel electrophoresis system
-
Ethidium bromide
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the gyrase assay buffer, purified DNA gyrase, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add relaxed pBR322 DNA to the mixture to start the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
-
Terminate Reaction:
-
Stop the reaction by adding a solution of SDS and Proteinase K.
-
Incubate at 37°C for 30 minutes to digest the enzyme.
-
-
Analysis:
-
Add loading dye to the samples and load them onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control. The IC50 is the concentration of this compound that inhibits 50% of the supercoiling activity.
-
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate catenated kinetoplast DNA (kDNA) into individual minicircles and the inhibition of this process by this compound.
Materials:
-
Purified bacterial topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
Topoisomerase IV assay buffer (containing ATP)
-
This compound
-
SDS and Proteinase K
-
Agarose gel electrophoresis system
-
Ethidium bromide
Procedure:
-
Reaction Setup:
-
Combine the topoisomerase IV assay buffer, purified topoisomerase IV, and different concentrations of this compound in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add kDNA to the mixture to start the decatenation reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Terminate Reaction:
-
Stop the reaction by adding a solution of SDS and Proteinase K.
-
-
Analysis:
-
Add loading dye and run the samples on a 1% agarose gel.
-
Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Stain the gel with ethidium bromide and visualize.
-
Inhibition is observed as a decrease in the amount of decatenated DNA. The IC50 is the concentration of this compound that inhibits 50% of the decatenation activity.
-
DNA Cleavage Assay
This assay determines if this compound stabilizes the cleavage complex formed between the topoisomerase and DNA.
Materials:
-
Purified DNA gyrase or topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (without ATP for gyrase cleavage)
-
This compound
-
SDS and Proteinase K
-
Agarose gel electrophoresis system
-
Ethidium bromide
Procedure:
-
Reaction Setup:
-
Incubate the enzyme (gyrase or topoisomerase IV) with supercoiled plasmid DNA and varying concentrations of this compound in the appropriate assay buffer.
-
-
Induce Cleavage Complex Trapping:
-
After incubation (e.g., 60 minutes at 37°C for S. aureus gyrase), add SDS and Proteinase K to trap the covalent enzyme-DNA complex.
-
Incubate for a further 30 minutes at 37°C.
-
-
Analysis:
-
Run the samples on a 1% agarose gel.
-
The formation of a linear DNA band from the supercoiled substrate indicates the stabilization of the cleavage complex.
-
The amount of linear DNA is quantified to determine the concentration of this compound required to induce cleavage.
-
Conclusion
This compound is a promising novel antibacterial agent with a potent dual-targeting mechanism of action against DNA gyrase and topoisomerase IV. Its broad spectrum of activity against clinically important MDR pathogens, coupled with a low propensity for resistance development, makes it a valuable candidate for addressing the growing challenge of antimicrobial resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of this and other novel bacterial topoisomerase inhibitors.
References
- 1. bugworksresearch.com [bugworksresearch.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of BWC0977: A Novel Broad-Spectrum Antibiotic
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BWC0977 is a novel, broad-spectrum antibacterial agent currently in clinical development for the treatment of serious multidrug-resistant (MDR) infections. As a novel bacterial topoisomerase inhibitor (NBTI), it targets both DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication.[1] This dual-targeting mechanism contributes to its potent activity against a wide range of Gram-positive and Gram-negative pathogens, including those resistant to fluoroquinolones, carbapenems, and colistin.[1][2] Preclinical studies in rodent models of infection have demonstrated the efficacy of this compound, and a Phase 1 clinical trial in healthy volunteers has indicated that the drug is safe and well-tolerated.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Introduction
The rise of antimicrobial resistance (AMR) poses a significant threat to global public health. There is an urgent need for the development of new antibiotics with novel mechanisms of action to combat infections caused by MDR bacteria. This compound has emerged as a promising clinical candidate to address this unmet medical need.[1] It is a potent, intravenous broad-spectrum antibiotic with the potential for oral administration.
Mechanism of Action
This compound exerts its antibacterial effect by selectively inhibiting bacterial DNA replication through the dual targeting of DNA gyrase and topoisomerase IV. These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. By binding to these enzymes, this compound stabilizes the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.
It is hypothesized that the DNA damage caused by this compound induces the bacterial SOS response, a global response to DNA damage that includes the upregulation of a series of genes involved in DNA repair, mutagenesis, and cell division.
Signaling Pathway Diagram
Caption: this compound inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad range of clinically important pathogens. The minimum inhibitory concentration (MIC) values have been determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methodology.
MIC90 Data
| Pathogen | MIC90 (µg/mL) |
| Acinetobacter baumannii | 1 |
| Pseudomonas aeruginosa | 1 |
| Escherichia coli | 0.5 |
| Klebsiella pneumoniae | 2 |
| Enterobacter cloacae | 2 |
| Stenotrophomonas maltophilia | 0.25 |
| Citrobacter spp. | 1 |
| Proteus spp. | 0.5 |
| Morganella morganii | 1 |
| Serratia marcescens | 2 |
| Neisseria gonorrhoeae | - |
Data sourced from IHMA clinical isolates collected in 2016-2019.
Preclinical Development
The efficacy of this compound has been evaluated in several preclinical animal models of infection, including murine thigh, lung, and urinary tract infection models.
Experimental Protocols
-
Animal Model: Female ICR (CD-1) mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are inoculated intramuscularly in the thigh with a bacterial suspension (e.g., P. aeruginosa NCTC 13921).
-
Treatment: this compound is administered subcutaneously at various dosing regimens (e.g., single dose, fractionated doses).
-
Endpoint: At predetermined time points, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/g). The efficacy is assessed by the reduction in bacterial count compared to untreated controls.
-
Animal Model: C3H/HeN mice (normal and diabetic models) are used.
-
Infection: Mice are transurethrally inoculated with a uropathogenic bacterial strain (e.g., E. coli ST131 H30Rx).
-
Treatment: this compound is administered orally (e.g., by gavage) twice daily for a specified duration.
-
Endpoint: Bacterial burden is assessed in the urine, bladder, and kidneys by quantitative culture (CFU/mL or CFU/g).
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound follows a two-compartment model with linear clearance. The determined pharmacokinetic/pharmacodynamic (PK/PD) index for efficacy in the murine thigh infection model is the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC).
| Parameter | Value |
| Absorption rate constant (ka) | 18 h⁻¹ |
| Total clearance (CL) | 0.1 L/h |
| Volume of distribution (Vd) | 0.03 L |
| Central to peripheral rate constant (k12) | 0.4 h⁻¹ |
| Peripheral to central rate constant (k21) | 0.6 h⁻¹ |
Data from a 2-compartment model fit for PK/PD analysis in the murine thigh infection model.
Preclinical Experimental Workflow
Caption: Workflow for the preclinical evaluation of this compound.
Clinical Development
This compound has successfully completed a Phase 1 clinical trial (NCT05088421) to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers.
Phase 1 Clinical Trial Design
The study was a randomized, double-blind, placebo-controlled, single- and multiple-ascending dose trial. Healthy adult subjects received intravenous infusions of this compound or placebo.
Clinical Pharmacokinetics
The Phase 1 study demonstrated that this compound exhibits dose-proportional exposures.
| Dose (mg) | Cmax (µg/mL) | AUC (µg*h/mL) |
| 120 | ~5 | ~20 |
| 240 | ~10 | ~40 |
| 480 | ~20 | ~80 |
| 720 | ~30 | ~120 |
| 1050 | ~45 | ~180 |
Approximate values based on graphical data from the single-ascending dose study in healthy volunteers.
Safety and Tolerability
In the Phase 1 trial, single-ascending doses of intravenously administered this compound were found to be safe and well-tolerated.
Clinical Development Workflow
Caption: Phased approach for the clinical development of this compound.
Conclusion
This compound is a promising novel antibiotic with a dual mechanism of action and a broad spectrum of activity against challenging MDR pathogens. The successful completion of preclinical studies and a Phase 1 clinical trial supports its continued development for the treatment of serious bacterial infections. Further clinical studies are warranted to establish the efficacy and safety of this compound in patient populations.
References
BWC0977: A Novel Dual-Target Inhibitor for the Treatment of Multidrug-Resistant Infections
An In-depth Technical Guide
Executive Summary
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. BWC0977 is a novel, broad-spectrum antibacterial agent in clinical development, designed to address this critical unmet need. As a novel bacterial topoisomerase inhibitor (NBTI), this compound exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2] This dual action contributes to its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to current standard-of-care antibiotics such as fluoroquinolones, carbapenems, and colistin.[1][2] Preclinical studies have demonstrated significant in vitro and in vivo efficacy, and a Phase 1 clinical trial has indicated that this compound is safe and well-tolerated in healthy volunteers.[1] This technical guide provides a comprehensive overview of the core data and methodologies related to the preclinical and early clinical development of this compound.
Mechanism of Action
This compound exerts its bactericidal effect by selectively inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. By binding to a novel site on these enzymes, this compound stabilizes the enzyme-DNA cleavage complex, leading to irreparable double-strand breaks in the bacterial chromosome and subsequent cell death. Notably, this mechanism is distinct from that of fluoroquinolones, which allows this compound to retain activity against fluoroquinolone-resistant strains.
In Vitro Activity
The in vitro potency of this compound has been evaluated against a broad panel of clinical isolates, including many with multidrug-resistant phenotypes.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC50 and MIC90 values of this compound against key Gram-negative and Gram-positive pathogens.
| Pathogen | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | >1000 | 0.015 - 4 | 0.06 | 0.12 |
| Klebsiella pneumoniae | >1000 | 0.015 - 8 | 0.06 | 0.25 |
| Acinetobacter baumannii | >500 | 0.015 - 4 | 0.12 | 0.5 |
| Pseudomonas aeruginosa | >500 | 0.06 - 8 | 0.5 | 2 |
| Staphylococcus aureus (MSSA) | >200 | 0.008 - 0.12 | 0.015 | 0.03 |
| Staphylococcus aureus (MRSA) | >200 | 0.008 - 0.12 | 0.015 | 0.03 |
| Enterococcus faecalis | >100 | 0.03 - 0.5 | 0.12 | 0.25 |
| Enterococcus faecium | >100 | 0.03 - 0.5 | 0.12 | 0.25 |
Data compiled from published studies.
Enzyme Inhibition Data
The inhibitory activity of this compound against its target enzymes from various bacterial species is presented below.
| Enzyme | Organism | IC50 (nM) |
| DNA Gyrase | Escherichia coli | 4 |
| Topoisomerase IV | Escherichia coli | 10 |
| DNA Gyrase | Pseudomonas aeruginosa | 9 |
| Topoisomerase IV | Pseudomonas aeruginosa | 71 |
| DNA Gyrase | Staphylococcus aureus | 10 |
| Topoisomerase IV | Staphylococcus aureus | 95 |
Data sourced from Bugworks Research presentations.
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in various preclinical models of infection.
Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents. This compound has shown dose-dependent bacterial reduction in this model against a range of pathogens.
Murine Lung Infection Model
To assess its potential for treating respiratory infections, this compound was evaluated in a murine model of lung infection, where it also demonstrated significant efficacy.
Experimental Protocols
In Vitro Susceptibility Testing
Protocol: Minimum Inhibitory Concentration (MIC) Determination
MICs were determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) guideline M07.
-
Preparation of this compound Stock Solution: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Serial two-fold dilutions of this compound were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Bacterial Inoculum Preparation: Bacterial isolates were grown on appropriate agar plates, and colonies were suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted this compound were inoculated with the prepared bacterial suspension. The plates were incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the organism.
In Vivo Efficacy Models
Protocol: Neutropenic Murine Thigh Infection Model
-
Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice were inoculated in the thigh muscle with a standardized suspension of the test organism.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound or a vehicle control was initiated. Various dosing regimens were typically evaluated.
-
Endpoint Measurement: At the end of the treatment period (e.g., 24 hours), mice were euthanized, and the thigh muscles were aseptically removed and homogenized. The homogenates were serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).
Protocol: Neutropenic Rat Lung Infection Model
-
Induction of Neutropenia: Similar to the murine thigh model, rats were rendered neutropenic.
-
Infection: Rats were infected via intratracheal instillation of a bacterial suspension.
-
Treatment: this compound or vehicle was administered at a set time after infection.
-
Endpoint Measurement: At various time points, rats were euthanized, and their lungs were lavaged to obtain bronchoalveolar lavage fluid (BALF) or the lungs were homogenized. Bacterial counts in the BALF or lung homogenates were determined by plating serial dilutions.
Enzyme Inhibition Assays
Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Mixture: A reaction mixture containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, and assay buffer (containing ATP and Mg2+) was prepared.
-
Inhibitor Addition: Varying concentrations of this compound were added to the reaction mixture.
-
Incubation: The reactions were incubated at 37°C to allow for the supercoiling reaction to proceed.
-
Reaction Termination and Analysis: The reaction was stopped, and the DNA products were separated by agarose gel electrophoresis. The degree of supercoiling was visualized by staining the gel (e.g., with ethidium bromide). The IC50 value was determined as the concentration of this compound that inhibited 50% of the supercoiling activity.
Protocol: Topoisomerase IV Decatenation Inhibition Assay
-
Reaction Mixture: A reaction mixture was prepared containing catenated kinetoplast DNA (kDNA), E. coli topoisomerase IV, and an appropriate assay buffer with ATP.
-
Inhibitor Addition: this compound was added at various concentrations.
-
Incubation: The mixture was incubated at 37°C to allow for the decatenation of the kDNA.
-
Reaction Termination and Analysis: The reaction was terminated, and the decatenated DNA products were separated from the catenated substrate by agarose gel electrophoresis. The IC50 was calculated as the concentration of this compound that inhibited 50% of the decatenation activity.
Conclusion
This compound is a promising novel antibacterial agent with a dual-targeting mechanism of action that confers potent activity against a broad spectrum of multidrug-resistant pathogens. Its efficacy has been demonstrated in both in vitro and in vivo preclinical models, and it has shown a favorable safety profile in early clinical trials. The data presented in this guide underscore the potential of this compound to become a valuable therapeutic option in the fight against antimicrobial resistance. Further clinical development is ongoing to fully elucidate its therapeutic potential in patients with serious bacterial infections.
References
BWC0977: A Novel Topoisomerase Inhibitor Targeting Carbapenem-Resistant Acinetobacter baumannii
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Carbapenem-resistant Acinetobacter baumannii (CRAB) represents a critical threat to global health, with limited therapeutic options available. BWC0977 is a novel, broad-spectrum bacterial topoisomerase inhibitor currently in clinical development that has demonstrated potent activity against a wide range of multidrug-resistant (MDR) pathogens, including CRAB.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data supporting the development of this compound for the treatment of infections caused by CRAB. The document details the compound's mechanism of action, in vitro activity, in vivo efficacy in established animal models of infection, and relevant pharmacokinetic parameters. Detailed experimental protocols and visualizations are provided to enable a thorough understanding of the preclinical evaluation of this compound.
Mechanism of Action
This compound is a novel bacterial topoisomerase inhibitor (NBTI) that dually targets DNA gyrase (GyrA) and topoisomerase IV (ParC), essential enzymes for bacterial DNA replication.[4] Unlike fluoroquinolones, which stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[4] Computational modeling and in vitro enzyme assays have identified key interacting residues within the GyrA subunit, including M120, D82, and R121.
This inhibition of DNA replication machinery triggers the SOS response, a global DNA damage repair network. In Acinetobacter baumannii, this response is uniquely regulated, lacking the canonical LexA repressor found in many other bacteria. Instead, the SOS regulon is controlled by the UmuDAb and DdrR proteins. Upon DNA damage induced by this compound, the RecA protein is activated, leading to the autocleavage of the UmuDAb repressor and the subsequent de-repression of genes involved in DNA repair, including error-prone DNA polymerases.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative and Gram-positive bacteria, including clinically relevant multidrug-resistant strains.
Minimum Inhibitory Concentration (MIC) against Acinetobacter baumannii
The MIC of this compound was determined against a panel of Acinetobacter baumannii isolates, including carbapenem-resistant strains. The MIC90 for this compound against A. baumannii has been reported to be 1 µg/mL.
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Acinetobacter baumannii | 2945 (Global Panel) | 0.03 - 2 | Not Reported | 1 |
Table 1: In vitro activity of this compound against a global panel of Acinetobacter baumannii isolates.
Experimental Protocol: Broth Microdilution MIC Assay
The minimum inhibitory concentrations (MICs) of this compound were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
-
Inoculum Preparation: A. baumannii isolates are cultured on appropriate agar plates overnight at 35°C ± 2°C. Several colonies are used to inoculate cation-adjusted Mueller-Hinton broth (CAMHB). The broth is incubated at 35°C ± 2°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. The bacterial suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: this compound is serially diluted in CAMHB in 96-well microtiter plates to achieve a range of concentrations.
-
Incubation: The microtiter plates are inoculated with the prepared bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in established murine models of infection, demonstrating its potential for treating systemic and localized infections caused by A. baumannii.
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo potency of antimicrobial agents.
| Parameter | Value |
| Animal Model | Neutropenic ICR (CD-1) mice |
| Immunosuppression | Cyclophosphamide (150 mg/kg day -4, 100 mg/kg day -1) |
| Pathogen | Acinetobacter baumannii |
| Inoculum | ~106 - 107 CFU/thigh |
| Route of Infection | Intramuscular injection into the thigh |
| Treatment Initiation | 2 hours post-infection |
| Dosing Regimen | Subcutaneous, various schedules (e.g., q8h) |
| Primary Endpoint | Bacterial burden (log10 CFU/thigh) at 24 hours |
Table 2: Key parameters of the neutropenic murine thigh infection model for this compound evaluation.
In this model, this compound demonstrated a dose-dependent reduction in the bacterial burden of A. baumannii in the thighs of infected mice.
Murine Pneumonia Model
To assess the efficacy of this compound in a lung infection model, a murine pneumonia model is utilized.
| Parameter | Value |
| Animal Model | Neutropenic mice |
| Immunosuppression | Cyclophosphamide |
| Pathogen | Acinetobacter baumannii |
| Inoculum | ~107 CFU/lung |
| Route of Infection | Intratracheal or intranasal instillation |
| Treatment Initiation | 2 hours post-infection |
| Dosing Regimen | Intravenous or subcutaneous |
| Primary Endpoint | Bacterial burden (log10 CFU/lung) at 24 hours |
Table 3: Key parameters of the murine pneumonia model for this compound evaluation.
This compound has shown efficacy in murine lung infection models, indicating its potential for the treatment of pneumonia caused by susceptible pathogens.
Experimental Workflow: In Vivo Efficacy Studies
Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted in rodents to characterize the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Species | Value |
| Protein Binding | Mouse | ~87.4% |
| PK/PD Index | Mouse | fAUC/MIC |
Table 4: Key pharmacokinetic parameters of this compound.
The pharmacodynamic index that best correlates with the efficacy of this compound in the murine thigh infection model was determined to be the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC).
Conclusion
This compound is a promising novel bacterial topoisomerase inhibitor with potent in vitro activity against carbapenem-resistant Acinetobacter baumannii. Its efficacy has been demonstrated in relevant preclinical models of infection. The unique mechanism of action, targeting both DNA gyrase and topoisomerase IV, and its activity against a broad spectrum of MDR pathogens, position this compound as a valuable candidate for further clinical development to address the urgent unmet medical need for new treatments for infections caused by CRAB. The data presented in this technical guide provide a solid foundation for continued investigation into the clinical utility of this compound.
References
BWC0977: A Novel Topoisomerase Inhibitor Demonstrating Potent Activity Against Klebsiella pneumoniae
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BWC0977 is a novel, broad-spectrum antibiotic currently in clinical development, showing significant promise in addressing the critical threat of antimicrobial resistance. This technical guide focuses on the activity of this compound against Klebsiella pneumoniae, a WHO critical priority pathogen frequently associated with multidrug-resistant (MDR) infections. This compound exhibits potent in vitro activity against a wide range of K. pneumoniae isolates, including carbapenem-resistant strains. Its mechanism of action as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV provides a distinct advantage, circumventing existing resistance mechanisms to other antibiotic classes. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for key assays, and a visual representation of its mechanism of action.
Introduction
The rise of multidrug-resistant Klebsiella pneumoniae (MDR-Kp) poses a significant global health challenge, leading to increased morbidity and mortality from infections such as pneumonia, bloodstream infections, and urinary tract infections.[1][2] The development of new antibiotics with novel mechanisms of action is paramount to combatting this threat. This compound is a promising novel bacterial topoisomerase inhibitor (NBTI) that selectively targets bacterial DNA replication.[3][4][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on the activity of this compound against K. pneumoniae.
Quantitative Data: In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of pathogens, including MDR K. pneumoniae. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC data for this compound against various K. pneumoniae isolates.
| Organism | Isolate Type | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Klebsiella pneumoniae | Sequential Isolates | 115 | 0.125 | 0.25 | 0.0039-1 |
| Klebsiella pneumoniae | Resistant Isolates | 337 | 0.5 | 2 | 0.0156-16 |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. (Data adapted from a 2020 poster presentation on the minimum inhibitory concentration evaluation of this compound)
Mechanism of Action
This compound functions as a dual inhibitor of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase (GyrA and GyrB subunits): Responsible for introducing negative supercoils into DNA, a process necessary for the initiation of replication.
-
Topoisomerase IV (ParC and ParE subunits): Primarily involved in the decatenation of daughter chromosomes following replication, allowing for proper segregation into daughter cells.
Unlike fluoroquinolones, which stabilize double-strand DNA breaks, this compound stabilizes single-strand DNA breaks, leading to the accumulation of toxic DNA-protein complexes. This ultimately triggers the bacterial SOS response, a global response to DNA damage, and leads to bactericidal activity.
Caption: Mechanism of action of this compound in Klebsiella pneumoniae.
In Vivo Efficacy
The efficacy of this compound has been evaluated in various rodent infection models, demonstrating its potential for treating systemic and localized infections caused by MDR pathogens.
Murine Thigh Infection Model
In a neutropenic murine thigh infection model, this compound has shown excellent dose-dependent activity against various bacterial strains, including K. pneumoniae. Pharmacokinetic/pharmacodynamic (PK/PD) studies in this model have identified the free area-under-the-curve over MIC (fAUC/MIC) as the key driver of efficacy. Dose-ranging studies have demonstrated logarithmic bacterial killing with this compound administration.
Murine Lung Infection Model
This compound has also demonstrated efficacy in a neutropenic rat lung infection model. Notably, studies have shown significantly higher drug levels of this compound in the epithelial lining fluid (ELF) of infected lungs compared to plasma, suggesting excellent penetration into the primary site of pneumonia.
While specific data on the reduction of K. pneumoniae colony-forming units (CFUs) in these models is not extensively published in the provided search results, the overall findings from studies with various Gram-negative pathogens support the potent in vivo activity of this compound.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to evaluate the activity of this compound against Klebsiella pneumoniae.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against K. pneumoniae isolates is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: K. pneumoniae isolates are grown on an appropriate agar medium, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Caption: Experimental workflow for MIC determination.
Murine Thigh Infection Model
This model is commonly used to assess the in vivo efficacy and PK/PD parameters of antimicrobial agents.
Protocol:
-
Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are rendered neutropenic by the administration of cyclophosphamide prior to infection.
-
Infection: A standardized inoculum of a selected K. pneumoniae strain is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound or a vehicle control is initiated. Dosing regimens can vary to determine the PK/PD driver.
-
Endpoint: At a predetermined time (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
Bacterial Load Quantification: The homogenates are serially diluted and plated on appropriate agar to determine the number of CFUs per gram of tissue. Efficacy is measured by the reduction in bacterial load compared to the control group.
Murine Pneumonia Model
This model is used to evaluate the efficacy of antibiotics in treating lung infections.
Protocol:
-
Immunosuppression: Similar to the thigh infection model, mice are often rendered neutropenic.
-
Infection: Mice are infected with K. pneumoniae via intranasal, intratracheal, or aerosol inhalation to establish a lung infection.
-
Treatment: this compound or a vehicle control is administered at a set time after infection.
-
Endpoint: At the end of the study period, mice are euthanized. Lungs are aseptically harvested and homogenized.
-
Bacterial Load Quantification: The lung homogenates are serially diluted and plated to enumerate the CFUs per gram of lung tissue. The reduction in bacterial burden in the treated group compared to the control group indicates efficacy.
Conclusion
This compound is a promising novel antibiotic with a potent and broad-spectrum activity against Klebsiella pneumoniae, including multidrug-resistant strains. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV offers a valuable new approach in the fight against antimicrobial resistance. The available in vitro and in vivo data demonstrate its potential for treating serious infections caused by this challenging pathogen. Further clinical development will be crucial in establishing the role of this compound in the clinical management of MDR K. pneumoniae infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of Acute or Disseminating Bacterial Pneumonia in Mice and Sampling of Infected Organs for Studying the Host Response to Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging of bioluminescent Klebsiella pneumoniae induced pulmonary infection in an immunosuppressed mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 5. microbiologyresearch.org [microbiologyresearch.org]
In Vitro Spectrum of Activity of BWC0977: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWC0977 is a novel, broad-spectrum antibacterial agent currently in clinical development. It belongs to the class of novel bacterial topoisomerase inhibitors (NBTIs) and exhibits potent activity against a wide range of multidrug-resistant (MDR) pathogens. This document provides an in-depth overview of the in vitro spectrum of activity of this compound, including quantitative susceptibility data, detailed experimental methodologies, and a visual representation of its mechanism of action.
Mechanism of Action
This compound functions as a dual inhibitor of two essential bacterial type II topoisomerases: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[1] These enzymes are critical for bacterial DNA replication, repair, and segregation. By binding to a novel site on these enzymes, this compound stabilizes the enzyme-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks and subsequent bacterial cell death.[2] This dual-targeting mechanism is thought to contribute to a lower frequency of resistance development compared to single-target agents.[1]
References
BWC0977 preclinical research and findings
For Researchers, Scientists, and Drug Development Professionals
Abstract
BWC0977 is a novel, broad-spectrum antibacterial agent currently in clinical development for the treatment of serious multidrug-resistant (MDR) infections. As a first-in-class Novel Bacterial Topoisomerase Inhibitor (NBTI), this compound exhibits a unique dual-targeting mechanism of action, inhibiting both DNA gyrase and topoisomerase IV. This dual action contributes to its potent activity against a wide range of Gram-positive and Gram-negative pathogens, including those resistant to current standard-of-care antibiotics such as fluoroquinolones, carbapenems, and colistin.[1][2] Preclinical studies have demonstrated in vitro efficacy against a global panel of MDR isolates and significant therapeutic effects in various rodent infection models.[2][3] this compound is being developed in both intravenous and oral formulations to address the needs of critically ill patients.[1] This technical guide provides a comprehensive overview of the preclinical research and findings on this compound, including its in vitro activity, in vivo efficacy, mechanism of action, and preliminary safety profile.
In Vitro Antimicrobial Activity
This compound has demonstrated potent in vitro activity against a wide spectrum of bacterial pathogens, including many designated as critical threats by the World Health Organization. The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) for this compound generally ranges from 0.03 to 2 µg/mL against a variety of MDR pathogens.
Table 1: In Vitro Activity of this compound Against Key Bacterial Pathogens
| Bacterial Species | Resistance Profile | MIC90 (µg/mL) |
| Acinetobacter baumannii | Carbapenem-Resistant (CRAB) | 1 |
| Pseudomonas aeruginosa | Multi-Drug Resistant (MDR) | 2 |
| Enterobacterales | Carbapenem-Resistant (CRE) | 0.5 |
| Enterobacterales | Fluoroquinolone-Resistant | 0.5 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1 |
Note: Data compiled from multiple sources. Specific values may vary based on the isolate collection.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound is determined by broth microdilution methodology according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates to achieve a range of final concentrations.
-
Bacterial Inoculum: Clinical isolates are cultured and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plates containing the bacterial inoculum and this compound dilutions are incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Efficacy
This compound has demonstrated significant efficacy in various preclinical models of bacterial infection, including neutropenic thigh and lung infection models in rodents.
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of new antibiotics.
Table 2: Efficacy of this compound in the Neutropenic Murine Thigh Infection Model
| Pathogen | Dosing Regimen | Bacterial Reduction (log10 CFU/thigh) |
| P. aeruginosa | 80 mg/kg, q12h | Significant reduction compared to control |
| K. pneumoniae | Dose-ranging studies | Excellent dose-response |
| A. baumannii | Dose-ranging studies | Excellent dose-response |
Note: This table summarizes general findings; specific bacterial reduction values are dose-dependent.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A bacterial suspension of a specific pathogen (e.g., P. aeruginosa) is injected into the thigh muscle of the neutropenic mice.
-
Treatment: this compound is administered at various doses and schedules (e.g., subcutaneously or intravenously) starting at a defined time post-infection.
-
Endpoint: At a predetermined time point (e.g., 24 or 26 hours post-infection), mice are euthanized, and the thigh tissue is homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate on appropriate agar media. The efficacy of this compound is measured by the reduction in bacterial load compared to untreated control animals.
Neutropenic Rat Lung Infection Model
This model is used to assess the efficacy of antibiotics in treating pneumonia.
Table 3: Pharmacokinetic and Efficacy Data of this compound in the Neutropenic Rat Lung Infection Model
| Parameter | Value |
| Dose | 100 mg/kg (60-min IV infusion) |
| Pathogen | P. aeruginosa ATCC27853 |
| Cmax in Plasma (Total) | 54 ± 4.8 µg/mL |
| Cmax in ELF | 81 ± 11 µg/mL |
| AUC0-inf in Plasma (Total) | 117 ± 44 hrµg/mL |
| AUC0-inf in ELF | 114 ± 40 hrµg/mL |
| Efficacy | Significant bacterial reduction in the lungs |
Note: ELF (Epithelial Lining Fluid) is the primary site of infection in the lungs.
-
Induction of Neutropenia: Rats are made neutropenic using cyclophosphamide.
-
Infection: A bacterial suspension is instilled directly into the lungs of the anesthetized rats.
-
Treatment: this compound is administered intravenously at a specified dose and duration.
-
Pharmacokinetic Analysis: Blood and bronchoalveolar lavage (BAL) fluid are collected at various time points to determine the concentrations of this compound in the plasma and epithelial lining fluid (ELF).
-
Efficacy Assessment: At the end of the study, the lungs are harvested and homogenized to quantify the bacterial burden (CFU/lung). Efficacy is determined by the reduction in bacterial counts compared to untreated controls.
Mechanism of Action
This compound is a novel bacterial topoisomerase inhibitor (NBTI) that uniquely targets both DNA gyrase and topoisomerase IV, two essential enzymes involved in bacterial DNA replication. This dual-targeting mechanism is a key differentiator from many existing antibiotics and is believed to contribute to its broad spectrum of activity and low potential for resistance development.
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow: DNA Gyrase and Topoisomerase IV Inhibition Assays
The inhibitory activity of this compound against DNA gyrase and topoisomerase IV is assessed using in vitro enzymatic assays.
Caption: Workflow for enzyme inhibition assays.
-
Reaction Mixture: A reaction mixture containing purified DNA gyrase, relaxed plasmid DNA, and ATP in a suitable buffer is prepared.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.
-
Reaction Mixture: A reaction mixture containing purified topoisomerase IV and catenated kinetoplast DNA (kDNA) in a suitable buffer with ATP is prepared.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C to allow the decatenation reaction to occur.
-
Reaction Termination: The reaction is terminated.
-
Analysis: The products are separated by agarose gel electrophoresis. Inhibition of decatenation is visualized as the persistence of the high-molecular-weight catenated DNA at the origin of the gel.
Preclinical Safety and Toxicology
Extensive preclinical Good Laboratory Practice (GLP) toxicology studies have been conducted in both rats and dogs. These studies have indicated that this compound is well-tolerated at therapeutic doses and did not reveal any significant clotting risk or other major safety concerns.
Conclusion
The preclinical data for this compound strongly support its continued development as a novel treatment for serious infections caused by multidrug-resistant bacteria. Its potent, broad-spectrum activity, coupled with a dual mechanism of action that may limit the emergence of resistance, positions it as a promising candidate to address the urgent global health threat of antimicrobial resistance. The favorable in vivo efficacy and preliminary safety profile warrant further investigation in clinical trials.
References
BWC0977: A Novel Dual-Target Inhibitor of Bacterial Topoisomerases for Combating Multidrug-Resistant Infections
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel antibiotics with unique mechanisms of action. BWC0977 has emerged as a promising clinical candidate, a broad-spectrum antibacterial agent effective against a wide array of multidrug-resistant (MDR) pathogens. This technical guide delves into the core of this compound's innovative mechanism, its dual inhibition of bacterial DNA gyrase and topoisomerase IV. This document provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and visual representations of its mechanism of action to support further research and development in the field.
Introduction: The Challenge of Antimicrobial Resistance and the Promise of this compound
Antimicrobial resistance is a critical global health threat, with the World Health Organization identifying it as one of the top ten global public health challenges. The rise of multidrug-resistant bacteria, including critical priority pathogens like carbapenem-resistant Acinetobacter baumannii and Klebsiella pneumoniae, has severely limited treatment options for serious infections.[1] this compound is a novel bacterial topoisomerase inhibitor (NBTI) that offers a new line of attack by selectively targeting bacterial DNA replication.[2][3][4] Its broad-spectrum activity extends to Gram-negative and Gram-positive bacteria, anaerobes, and biothreat pathogens, including strains resistant to current standard-of-care antibiotics like fluoroquinolones, carbapenems, and colistin.[2]
The Novel Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV
The novelty of this compound lies in its ability to potently inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By targeting both enzymes, this compound presents a dual-pronged attack that is distinct from existing antibiotics, including the fluoroquinolone class which also targets these enzymes but through a different mechanism and is susceptible to resistance.
Signaling Pathway of this compound's Action
The following diagram illustrates the central mechanism of this compound.
References
- 1. Novel broad-spectrum antibiotic compound [gardp.org]
- 2. contagionlive.com [contagionlive.com]
- 3. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BWC0977 Experimental Protocols for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWC0977 is a novel dual-target topoisomerase inhibitor with potent, broad-spectrum antibacterial activity against a wide range of multi-drug resistant (MDR) pathogens.[1][2][3][4] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, leading to bacterial cell death.[5] This document provides detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains
| Bacterial Species | Strain Type | MIC (µg/mL) |
| Escherichia coli | Wildtype | 0.03 |
| Escherichia coli | Fluoroquinolone-Resistant | 0.5 |
| Pseudomonas aeruginosa | Wildtype | 0.25 |
| Pseudomonas aeruginosa | MDR | 1 |
| Staphylococcus aureus | Wildtype | 0.01 |
| Klebsiella pneumoniae | MDR | 2 |
| Acinetobacter baumannii | MDR | 1 |
| Enterococcus faecalis | Wildtype | 0.06 |
Table 2: In Vitro Inhibition of Bacterial Topoisomerases by this compound
| Target Enzyme | Organism | IC50 (µM) |
| DNA Gyrase | E. coli | 0.004 |
| Topoisomerase IV | E. coli | 0.01 |
| DNA Gyrase | P. aeruginosa | 0.009 |
| Topoisomerase IV | P. aeruginosa | 0.071 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture in CAMHB to match the 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Time-Kill Kinetics Assay
This assay determines the rate at which this compound kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
CAMHB
-
Sterile saline
-
Agar plates
Procedure:
-
Prepare flasks containing CAMHB with the desired concentrations of this compound.
-
Inoculate the flasks with the bacterial culture to a starting density of ~1 x 10^6 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot log10 CFU/mL versus time to generate the time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
DNA Gyrase and Topoisomerase IV Supercoiling Assay
This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase and the relaxation activity of topoisomerase IV.
Materials:
-
Purified DNA gyrase and topoisomerase IV enzymes
-
Relaxed and supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
This compound at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing the assay buffer, plasmid DNA, and varying concentrations of this compound.
-
Add DNA gyrase or topoisomerase IV to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel, visualize the DNA bands under UV light, and quantify the band intensities to determine the IC50 of this compound.
SOS Response Reporter Assay
This assay measures the induction of the bacterial SOS DNA damage response by this compound using a reporter strain.
Materials:
-
E. coli strain containing a reporter plasmid with an SOS-inducible promoter (e.g., recA) fused to a reporter gene (e.g., gfp).
-
Luria-Bertani (LB) broth
-
This compound at various concentrations
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow the reporter strain to the mid-exponential phase.
-
Expose the cells to different concentrations of this compound.
-
Incubate the cultures at 37°C.
-
At various time points, measure the fluorescence of the cell culture.
-
An increase in fluorescence indicates the induction of the SOS promoter and thus, DNA damage.
Mandatory Visualizations
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Simplified diagram of the bacterial SOS response pathway induced by this compound.
General Protocols for Eukaryotic Cell Studies
Note: The following are general protocols and have not been specifically validated for this compound. These should serve as a starting point for assessing the effects of this compound on eukaryotic cells.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Eukaryotic cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Eukaryotic cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered apoptotic.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
Materials:
-
Cell lysates from this compound-treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against apoptosis-related proteins like cleaved caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
References
- 1. bugworksresearch.com [bugworksresearch.com]
- 2. contagionlive.com [contagionlive.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Determining the Minimum Inhibitory Concentration (MIC) of BWC0977: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for determining the Minimum Inhibitory Concentration (MIC) of BWC0977, a novel broad-spectrum bacterial topoisomerase inhibitor. This compound targets both DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication.[1][2][3][4] It has demonstrated significant activity against a wide range of multi-drug resistant (MDR) Gram-positive and Gram-negative bacteria, including those resistant to fluoroquinolones, carbapenems, and colistin.[1]
Mechanism of Action of this compound
This compound functions by selectively inhibiting bacterial type II topoisomerases, specifically DNA gyrase (predominantly in Gram-negative bacteria) and Topoisomerase IV (predominantly in Gram-positive bacteria). This dual-targeting mechanism contributes to its broad-spectrum activity and potency against resistant pathogens. The inhibition of these enzymes prevents the essential processes of DNA replication, repair, and segregation, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound targeting bacterial topoisomerases.
Quantitative Data: In Vitro Activity of this compound
This compound has demonstrated potent in vitro activity against a global panel of MDR pathogens. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values. MICs are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
| Pathogen Category | Organism Types | MIC90 Range (µg/mL) |
| Gram-Negative Bacteria | Enterobacterales (e.g., E. coli, K. pneumoniae), Non-fermenters (e.g., P. aeruginosa, A. baumannii) | 0.03 - 2 |
| Gram-Positive Bacteria | Includes various species | 0.03 - 2 |
| Anaerobes | Includes various species | 0.03 - 2 |
| Biothreat Pathogens | Includes various species | 0.03 - 2 |
Note: MIC90 represents the concentration at which 90% of the tested isolates are inhibited.
Experimental Protocol: Determination of this compound MIC by Broth Microdilution
This protocol is based on the CLSI guidelines for antimicrobial susceptibility testing.
1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., quality control strains like E. coli ATCC 25922, S. aureus ATCC 29213, and clinical isolates)
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution
-
Accurately weigh the this compound powder.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
This stock solution can be stored at -20°C or lower for future use.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the bacterial strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Preparation of Microtiter Plates
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the this compound stock solution directly in the plate.
-
Add 50 µL of the this compound working solution to the first well of a row and mix.
-
Transfer 50 µL from the first well to the second, and so on, to create a range of concentrations (e.g., from 16 µg/mL down to 0.015 µg/mL).
-
Discard the final 50 µL from the last well in the dilution series.
-
-
The final volume in each well after dilution will be 50 µL.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
5. Inoculation and Incubation
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Determination of MIC
-
After incubation, visually inspect the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.
Caption: Workflow for MIC determination by broth microdilution.
References
BWC0977: Application Notes and Protocols for Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial susceptibility testing (AST) methods for BWC0977, a novel dual-target topoisomerase inhibitor. This document includes detailed protocols for key experiments, a summary of its antimicrobial activity, and a diagram of its mechanism of action to guide researchers in their evaluation of this promising antibacterial candidate.
Introduction
This compound is a potent, broad-spectrum antibacterial agent that targets both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2][3] This dual-targeting mechanism contributes to its efficacy against a wide range of multi-drug resistant (MDR) Gram-negative and Gram-positive pathogens.[2][4] this compound demonstrates significant activity against isolates resistant to fluoroquinolones, carbapenems, and colistin.
Antimicrobial Activity of this compound
This compound has demonstrated potent in vitro activity against a global panel of clinical isolates. The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) for this compound generally ranges from 0.03 to 2 µg/mL against MDR Gram-negative bacteria.
Table 1: Summary of this compound In Vitro Antimicrobial Activity
| Bacterial Group | MIC90 Range (µg/mL) | Notes |
| Multi-Drug Resistant (MDR) Gram-negative bacteria (including Enterobacterales and non-fermenters) | 0.03 - 2 | Effective against a wide range of clinically relevant pathogens. |
| Gram-positive bacteria | Data not specified in provided results | |
| Anaerobes | Data not specified in provided results | |
| Biothreat pathogens | Data not specified in provided results |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of bacterial isolates to this compound. These methods are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (prepared to 0.5 McFarland standard)
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to prepare the working solutions for the assay.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.008 to 64 µg/mL.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from 3-5 isolated colonies grown on non-selective agar. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
-
Inoculation:
-
Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).
-
Protocol 2: Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
CAMHB
-
Bacterial inoculum suspension (prepared to a starting concentration of ~10^7 CFU/mL)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Pipettes and sterile tips
Procedure:
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 10^7 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with constant shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Bacteria:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal. This compound has been shown to be bactericidal in a time-dependent manner.
-
Mechanism of Action and Resistance
This compound functions by inhibiting both DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, transcription, and repair. This dual-targeting strategy is thought to contribute to its low frequency of resistance development. Studies have shown that even after serial passage experiments, no target mutations in the gyrA and parC genes were identified, suggesting a robust mechanism against the development of resistance.
Visualizing the Mechanism and Workflow
To better understand the mechanism of action and experimental workflows, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for AST of this compound.
References
Application Notes and Protocols for In Vivo Efficacy Studies of BWC0977 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo efficacy of BWC0977, a novel broad-spectrum antibacterial agent, in various rodent models of infection. The included protocols are intended to guide researchers in designing and executing similar preclinical studies.
Introduction
This compound is a novel bacterial topoisomerase inhibitor (NBTI) that selectively targets and inhibits both DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[1] This dual-targeting mechanism contributes to its potent activity against a wide range of multi-drug resistant (MDR) Gram-negative and Gram-positive pathogens, including those resistant to fluoroquinolones, carbapenems, and colistin.[1] In vivo studies in rodent models have demonstrated the efficacy of this compound in treating systemic and localized infections, highlighting its potential as a promising therapeutic candidate for challenging bacterial infections.
Mechanism of Action
This compound's mechanism of action is distinct from that of fluoroquinolones.[2] By inhibiting DNA gyrase and topoisomerase IV, it disrupts bacterial DNA synthesis, leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo efficacy and pharmacokinetic studies of this compound in rodent models.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Inhalational Tularemia
| Treatment Group | Dose | Treatment Initiation | Survival Rate (%) | Reference |
| This compound | 150 mg/kg, BID, PO | 24 h post-challenge (PEP) | 100 | [2] |
| This compound | 150 mg/kg, BID, PO | 48 h post-challenge (TX) | 100 | [2] |
| Ciprofloxacin | 30 mg/kg, BID, IP | 24 h post-challenge (PEP) | 60 | |
| Ciprofloxacin | 30 mg/kg, BID, IP | 48 h post-challenge (TX) | 60 | |
| Gentamicin | 24 mg/kg, BID, SC | 24 h post-challenge (PEP) | 100 | |
| Gentamicin | 24 mg/kg, BID, SC | 48 h post-challenge (TX) | 90 | |
| Vehicle Control | N/A | N/A | 0 | |
| Saline Control | N/A | N/A | 0 |
PEP: Post-Exposure Prophylaxis; TX: Treatment
Table 2: In Vivo Efficacy of this compound in a Murine Model of Ascending Urinary Tract Infection (UTI)
| Treatment Group | Dose | Bacterial Burden Reduction | Reference |
| This compound | 100 mg/kg, BID, PO | Significant reduction in bacteriuria and tissue burden | |
| This compound | 200 mg/kg, BID, PO | Significant reduction in bacteriuria and tissue burden; eradicated detectable bacteria in urine of diabetic animals | |
| Meropenem | 30 mg/kg, SC | Less effective than this compound |
Table 3: Pharmacokinetic Parameters of this compound in a Neutropenic Rat Lung Infection Model (100 mg/kg IV Infusion)
| Parameter | Epithelial Lining Fluid (ELF) | Free Plasma | Total Plasma | Reference |
| Cmax (µg/mL) | 81 ± 11 | 2.7 ± 0.24 | 54 ± 4.8 | |
| AUC0-inf (hr*µg/mL) | 114 ± 40 | 5.9 ± 2.2 | 117 ± 44 | |
| t1/2 (hr) | 2.3 ± 0.93 | 2.8 ± 1.1 | 2.8 ± 1.1 |
Experimental Protocols
Detailed methodologies for key in vivo efficacy studies are provided below.
Neutropenic Murine Thigh Infection Model
This model is used to evaluate the efficacy of antimicrobial agents in a systemic infection setting with compromised host immunity.
Caption: Workflow for the neutropenic murine thigh infection model.
Protocol:
-
Animal Model: Female ICR (CD-1) mice, 5-6 weeks old.
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
Bacterial Challenge:
-
Culture the desired bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) to the mid-logarithmic phase.
-
Inject 0.1 mL of the bacterial suspension (e.g., 10^7 CFU/mL) intramuscularly into the right thigh of each mouse.
-
-
Treatment:
-
Initiate treatment with this compound or a comparator/vehicle control at a specified time post-infection (e.g., 2 hours).
-
Administer the compounds via the desired route (e.g., subcutaneously). Dosing can be fractionated (e.g., q6h, q8h, q12h, q24h) to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver.
-
-
Endpoint Assessment:
-
At predetermined time points (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically dissect the thigh tissue.
-
Homogenize the tissue in sterile phosphate-buffered saline (PBS).
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates.
-
Incubate the plates and enumerate the colony-forming units (CFU) to determine the bacterial burden per gram of tissue.
-
Inhalational Tularemia Mouse Model
This model assesses the efficacy of therapeutics against a potential biothreat agent.
Caption: Workflow for the inhalational tularemia mouse model.
Protocol:
-
Animal Model: Female BALB/c mice.
-
Bacterial Challenge:
-
Use a virulent strain of Francisella tularensis (e.g., SCHU S4).
-
Expose mice to the bacteria via whole-body aerosol inhalation.
-
-
Treatment:
-
Initiate treatment at 24 hours (Post-Exposure Prophylaxis, PEP) or 48 hours (Treatment, TX) post-challenge.
-
Administer this compound orally (PO) twice daily (BID) at 150 mg/kg for 14 days.
-
Include comparator antibiotic groups (e.g., ciprofloxacin, gentamicin) and vehicle/saline control groups.
-
-
Endpoint Assessment:
-
Monitor the mice daily for survival for a defined period (e.g., 33 days).
-
The primary endpoint is the survival rate in each treatment group.
-
Optionally, at the end of the study, spleens from surviving mice can be harvested to determine bacterial clearance by plating tissue homogenates.
-
Murine Model of Ascending Urinary Tract Infection (UTI)
This model is used to evaluate the efficacy of antimicrobial agents against infections of the urinary tract.
Caption: Workflow for the murine ascending UTI model.
Protocol:
-
Animal Model: C3H/HeN mice. A diabetic model can also be established to mimic a common comorbidity.
-
Bacterial Challenge:
-
Use a uropathogenic Escherichia coli strain (e.g., ST131-H30).
-
Introduce the bacterial suspension into the bladder via transurethral inoculation.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 days).
-
Administer this compound orally (gavage) twice daily for a defined period (e.g., 3 days) at doses of 100 mg/kg or 200 mg/kg.
-
Include a comparator antibiotic group (e.g., meropenem).
-
-
Endpoint Assessment:
-
Collect urine, bladder, and kidney tissues at the end of the treatment period.
-
Determine the bacterial burden in the samples using quantitative PCR (qPCR) or by plating tissue homogenates and urine for CFU enumeration.
-
Conclusion
The data and protocols presented herein demonstrate the robust in vivo efficacy of this compound in various challenging rodent infection models. Its potent antibacterial activity, favorable pharmacokinetic profile, and efficacy against MDR pathogens underscore its potential as a valuable new therapeutic agent in the fight against antimicrobial resistance. These application notes and protocols provide a foundation for further preclinical evaluation of this compound and other novel antimicrobial candidates.
References
Application Notes: BWC0977 in Preclinical Pneumonia Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWC0977 is a novel, broad-spectrum antibiotic identified as a potent bacterial topoisomerase inhibitor.[1][2] It selectively targets and inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[1][2] This unique mechanism of action allows this compound to be effective against a wide range of multi-drug resistant (MDR) pathogens, including critical priority pathogens as defined by the World Health Organization, such as carbapenem-resistant Acinetobacter baumannii and Klebsiella pneumoniae.[3] These pathogens are common causes of severe hospital-acquired infections, including pneumonia. Preclinical studies have demonstrated the efficacy of this compound in rodent models of lung infection, where it achieves high concentrations in the epithelial lining fluid. These characteristics position this compound as a promising candidate for the treatment of bacterial pneumonia.
Mechanism of Action
This compound exerts its bactericidal effect by forming a stable complex with bacterial DNA and topoisomerase enzymes (DNA gyrase and topoisomerase IV). This complex blocks the resealing of the DNA strands after the initial cleavage, leading to an accumulation of double-strand breaks and ultimately, cell death.
Data Presentation
The following tables summarize the in vitro activity of this compound and its efficacy in preclinical models of bacterial infection.
Table 1: In Vitro Activity of this compound against Key Respiratory Pathogens
| Pathogen | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Klebsiella pneumoniae | 0.03 - >128 | 2 | |
| Pseudomonas aeruginosa | 0.03 - >128 | 1 | |
| Acinetobacter baumannii | 0.015 - >128 | 1 | |
| Escherichia coli | 0.015 - >128 | 0.5 |
Table 2: Efficacy of this compound in a Murine Model of Inhalational Tularemia
This model serves as a surrogate for bacterial pneumonia due to the inhalational route of infection and subsequent lung pathology.
| Treatment Group | Dose (mg/kg, BID, PO) | Time of Treatment Initiation (post-infection) | Survival Rate (%) | Bacterial Clearance (Spleen) | Reference(s) |
| This compound | 150 | 24 hours | 100 | Sterile | |
| This compound | 150 | 48 hours | 100 | Sterile | |
| Ciprofloxacin | 30 (IP) | 24 hours | 60 | Sterile | |
| Ciprofloxacin | 30 (IP) | 48 hours | 60 | Sterile | |
| Gentamicin | 24 (SC) | 24 hours | 100 | Sterile | |
| Gentamicin | 24 (SC) | 48 hours | 90 | Sterile | |
| Saline Control | N/A | N/A | 0 | N/A | |
| Vehicle Control (PO) | N/A | N/A | 0 | N/A |
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in a murine model of Klebsiella pneumoniae pneumonia.
Murine Pneumonia Model
a. Animal Husbandry:
-
Use female CD-1 mice, 6-8 weeks old.
-
Acclimate mice for at least 7 days before the experiment.
-
Provide sterile food and water ad libitum.
-
All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
b. Bacterial Culture:
-
Culture Klebsiella pneumoniae (e.g., ATCC 43816) in tryptic soy broth overnight at 37°C with shaking.
-
Subculture the bacteria in fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 2 x 108 CFU/mL).
c. Intranasal Inoculation:
-
Anesthetize mice using isoflurane.
-
Administer 50 µL of the bacterial suspension (containing 1 x 107 CFU) intranasally, distributing the volume between both nares.
-
Monitor the mice until they have fully recovered from anesthesia.
d. This compound Administration:
-
Prepare this compound in a suitable vehicle for oral administration.
-
At a designated time post-infection (e.g., 2 hours), administer the first dose of this compound (e.g., 150 mg/kg) or vehicle control via oral gavage.
-
Continue treatment as required by the study design (e.g., twice daily for 7 days).
Assessment of Bacterial Burden in the Lungs
-
At selected time points (e.g., 24 and 48 hours post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue in 1 mL of sterile PBS.
-
Perform serial dilutions of the lung homogenate in sterile PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., MacConkey agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the colony-forming units (CFU) per gram of lung tissue.
Bronchoalveolar Lavage (BAL) Fluid Collection and Cytokine Analysis
-
Following euthanasia, expose the trachea and make a small incision.
-
Insert a catheter into the trachea and secure it.
-
Instill 1 mL of sterile, cold PBS into the lungs and gently aspirate. Repeat this process three times.
-
Pool the collected BAL fluid and centrifuge at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant and store at -80°C for cytokine analysis.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Conclusion
This compound is a promising new antibiotic with a potent mechanism of action against MDR bacteria that are frequently implicated in pneumonia. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in a relevant animal model of bacterial pneumonia. The expected outcomes include a significant reduction in bacterial load in the lungs, modulation of the inflammatory response, and improved survival rates in treated animals. These studies are crucial for advancing the clinical development of this compound as a new therapeutic option for patients with severe respiratory infections.
References
Unveiling the Potential of BWC0977 in Combating Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
BWC0977 is a promising novel bacterial topoisomerase inhibitor (NBTI) demonstrating potent broad-spectrum activity against a wide array of multi-drug resistant (MDR) pathogens, including those responsible for complex urinary tract infections (UTIs).[1][2] As a dual inhibitor of both DNA gyrase and topoisomerase IV, this compound effectively disrupts bacterial DNA replication, leading to bacterial cell death.[3][4] Preclinical studies have highlighted its efficacy in relevant animal models of UTI, positioning it as a significant candidate for further investigation and development.[5] This document provides detailed application notes and experimental protocols for the research and development of this compound in the context of UTIs.
Application Notes
This compound distinguishes itself through its novel mechanism of action, which circumvents common resistance pathways that affect other antibiotic classes, such as fluoroquinolones. Its potent in vitro activity against key uropathogens, combined with demonstrated in vivo efficacy, underscores its potential as a next-generation antibiotic for challenging UTIs.
Mechanism of Action
This compound exerts its bactericidal effect by forming a stable complex with bacterial DNA and the topoisomerase enzymes (DNA gyrase and topoisomerase IV). This stabilization of the enzyme-DNA cleavage complex prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death. This dual-targeting mechanism is believed to contribute to its low propensity for resistance development.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad range of Gram-negative and Gram-positive bacteria, including clinical isolates resistant to existing antibiotics. This makes it a compelling candidate for empirical therapy in complicated UTIs where the causative pathogen may not be immediately known.
In Vivo Efficacy in a Murine UTI Model
In a murine model of ascending UTI caused by a multi-drug resistant Escherichia coli ST131-H30 strain, oral administration of this compound resulted in a significant reduction in bacterial burden in the bladder, kidneys, and urine. Notably, the efficacy of this compound was superior to that of the comparator antibiotic, meropenem, in this model.
Quantitative Data Summary
| Parameter | Organism(s) | Value | Reference(s) |
| MIC90 | Multi-drug resistant Gram-negative bacteria | 0.03-2 µg/mL | |
| IC50 (DNA Gyrase) | E. coli | 0.004 µM | |
| IC50 (Topoisomerase IV) | E. coli | 0.01 µM | |
| IC50 (DNA Gyrase) | P. aeruginosa | 0.009 µM | |
| IC50 (Topoisomerase IV) | P. aeruginosa | 0.071 µM | |
| IC50 (DNA Gyrase) | S. aureus | 0.01 µM | |
| IC50 (Topoisomerase IV) | S. aureus | 0.095 µM |
Table 1: In Vitro Activity of this compound
| Treatment Group | Dose | Bacterial Load Reduction (log10 CFU/g or mL) - Bladder | Bacterial Load Reduction (log10 CFU/g or mL) - Kidney | Bacterial Load Reduction (log10 CFU/g or mL) - Urine | Reference(s) |
| This compound | 100 mg/kg | Significant reduction | Significant reduction | Eradicated detectable bacteria in diabetic animals | |
| This compound | 200 mg/kg | Significant reduction | Significant reduction | Eradicated detectable bacteria in diabetic animals | |
| Meropenem | 30 mg/kg | Less effective than this compound | Less effective than this compound | Less effective than this compound |
Table 2: Efficacy of Oral this compound in a Murine Ascending UTI Model with MDR E. coli ST131-H30
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
1. Materials:
-
This compound (dissolved in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile DMSO (for control wells)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
2. Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plates to achieve the desired concentration range.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for sterility control wells) with the bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria). If the antibiotic is dissolved in a solvent, include a solvent control well.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
References
Application Notes and Protocols for BWC0977: A Novel Inhibitor of Bacterial DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWC0977 is a potent, broad-spectrum antibacterial agent identified as a novel bacterial topoisomerase inhibitor (NBTI).[1][2][3][4][5] It selectively targets and inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, leading to bacterial cell death. This document provides detailed application notes and experimental protocols for the use of this compound in studying bacterial DNA replication and for assessing its antibacterial properties.
This compound has demonstrated significant activity against a wide range of multi-drug resistant (MDR) Gram-positive and Gram-negative bacteria, including priority pathogens as defined by the World Health Organization. Its novel mechanism of action, which involves the stabilization of single-strand DNA breaks, differentiates it from fluoroquinolones that typically stabilize double-strand breaks. This unique characteristic contributes to its efficacy against fluoroquinolone-resistant strains.
Data Presentation
In Vitro Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against bacterial type II topoisomerases. The half-maximal inhibitory concentration (IC50) values against DNA gyrase and topoisomerase IV from various bacterial species are summarized below.
| Target Enzyme | Organism | IC50 (µM) |
| DNA Gyrase | Escherichia coli | 0.004 |
| Topoisomerase IV | Escherichia coli | 0.01 |
| DNA Gyrase | Pseudomonas aeruginosa | 0.009 |
| Topoisomerase IV | Pseudomonas aeruginosa | 0.071 |
| DNA Gyrase | Staphylococcus aureus | 0.01 |
| Topoisomerase IV | Staphylococcus aureus | 0.095 |
Data compiled from Bugworks Research India Pvt. Ltd. presentation.
Antibacterial Spectrum of this compound
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. This compound has demonstrated a broad spectrum of activity against a diverse panel of bacterial pathogens. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is presented below.
| Bacterial Group | MIC90 Range (µg/mL) |
| Multi-Drug Resistant Gram-negative bacteria | 0.03 - 2 |
| Gram-positive bacteria | 0.03 - 2 |
| Anaerobes | 0.03 - 2 |
| Biothreat pathogens | 0.03 - 2 |
This data reflects the activity of this compound against a global panel of MDR pathogens, including Enterobacterales and non-fermenters.
Mechanism of Action & Signaling Pathways
This compound inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription. This compound stabilizes the enzyme-DNA cleavage complex, leading to single-strand DNA breaks. This DNA damage triggers the bacterial SOS response, a global response to DNA damage that includes the induction of DNA repair mechanisms. However, overwhelming DNA damage ultimately leads to cell death.
Experimental Protocols
DNA Gyrase and Topoisomerase IV Inhibition Assay (Supercoiling Assay)
This protocol is designed to determine the inhibitory effect of this compound on the supercoiling activity of DNA gyrase. A similar principle can be applied to assess topoisomerase IV decatenation activity.
Materials:
-
Purified bacterial DNA gyrase or topoisomerase IV
-
Relaxed pBR322 DNA (for gyrase) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
This compound stock solution (in DMSO)
-
Control inhibitor (e.g., ciprofloxacin)
-
Stop solution/loading dye (e.g., containing SDS and bromophenol blue)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound or control inhibitor.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
DNA Cleavage-Complex Assay
This assay determines if this compound stabilizes the covalent complex between the topoisomerase and the cleaved DNA.
Materials:
-
Purified bacterial DNA gyrase or topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage Assay Buffer (e.g., 40 mM Tris-HCl pH 7.9, 50 mM NaCl, 5 mM MgCl2, 2.5% glycerol)
-
This compound stock solution
-
Control (e.g., ciprofloxacin)
-
Proteinase K
-
SDS
-
Agarose gel electrophoresis reagents and equipment
Procedure:
-
Set up reaction mixtures containing cleavage assay buffer, supercoiled plasmid DNA, and various concentrations of this compound.
-
Add the topoisomerase enzyme to initiate the reaction.
-
Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.
-
Add SDS to a final concentration of 0.2% to denature the enzyme, followed by proteinase K to digest the protein.
-
Incubate at 37°C for a further 30 minutes.
-
Analyze the DNA products by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.
SOS Response Induction Assay
This protocol uses a reporter strain to quantify the induction of the SOS response by this compound.
Materials:
-
E. coli strain carrying a reporter fusion (e.g., recA promoter fused to GFP or lacZ)
-
Luria-Bertani (LB) broth
-
This compound stock solution
-
Positive control (e.g., ciprofloxacin or UV irradiation)
-
Microplate reader with fluorescence or absorbance detection capabilities
Procedure:
-
Grow the reporter strain to the mid-logarithmic phase in LB broth.
-
Aliquot the culture into a 96-well plate.
-
Add varying concentrations of this compound or the positive control to the wells.
-
Incubate the plate at 37°C with shaking.
-
Measure the reporter signal (fluorescence or absorbance) at regular intervals.
-
Plot the reporter signal against the concentration of this compound to determine the dose-dependent induction of the SOS response.
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Phosphate-buffered saline (PBS) or sterile saline
-
Agar plates
-
Spectrophotometer
Procedure:
-
Prepare an overnight culture of the test bacterium.
-
Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without the antibiotic.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions in PBS and plate onto agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot log10 CFU/mL versus time to generate the time-kill curves.
Conclusion
This compound is a promising novel antibacterial agent with a well-defined mechanism of action targeting bacterial DNA replication. The data and protocols presented in these application notes provide a comprehensive resource for researchers and drug development professionals to further investigate the properties and potential applications of this compound. Its broad spectrum of activity against MDR pathogens makes it a valuable tool in the fight against antimicrobial resistance.
References
- 1. Automatic procedures for measuring post-antibiotic effect and determining random errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Evaluating BWC0977 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWC0977 is a potent, broad-spectrum antibacterial agent identified as a novel bacterial topoisomerase inhibitor. Its primary mechanism of action involves the selective inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication in bacteria.[1][2][3] This compound is currently under development for treating multidrug-resistant (MDR) bacterial infections.
While the established activity of this compound is antibacterial, topoisomerase inhibitors are a major class of anticancer agents. These drugs function by interfering with the mammalian topoisomerase enzymes (Topoisomerase I and II), which are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation in eukaryotic cells. Inhibition of these enzymes in cancer cells leads to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.
Given its mechanism of action, researchers may be interested in exploring the potential off-target effects or novel therapeutic applications of this compound on mammalian cells, particularly in the context of oncology. This document provides a set of detailed protocols for standard cell-based assays to evaluate the cytotoxic and mechanistic activity of this compound, or similar topoisomerase inhibitors, on cancer cell lines.
Disclaimer: The following protocols are provided as a general guide for the investigational assessment of this compound on mammalian cancer cells. This compound is primarily an antibacterial agent, and the data presented in the tables are for illustrative purposes only.
Cytotoxicity Assay (MTT Assay)
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of living cells. This assay is widely used to measure the cytotoxic effects of a compound.
Experimental Protocol
-
Cell Seeding:
-
Culture a human cancer cell line (e.g., HeLa, MCF-7, or A549) to ~80% confluency.
-
Trypsinize and resuspend the cells in a fresh complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration.
Table 1: Illustrative Cytotoxicity Data for this compound on a Cancer Cell Line
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.25 ± 0.03 | 20.0 |
| 100 | 0.10 ± 0.02 | 8.0 |
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost. Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol
-
Cell Treatment:
-
Seed cells (e.g., Jurkat) in a 6-well plate at a density of 1 x 10⁶ cells/well.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Data Presentation
The data is typically presented as a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. The four quadrants represent:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
Table 2: Illustrative Apoptosis Data for this compound on a Cancer Cell Line
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (IC50) | 60.5 | 25.3 | 14.2 |
| This compound (2x IC50) | 35.8 | 40.1 | 24.1 |
| Staurosporine | 15.4 | 55.9 | 28.7 |
Signaling Pathway Diagram
Caption: Putative apoptosis signaling pathway induced by a topoisomerase inhibitor.
Cell Cycle Analysis
Principle
Topoisomerase inhibitors can cause DNA damage, which often leads to cell cycle arrest at the G1/S or G2/M checkpoints. Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle using flow cytometry.
Experimental Protocol
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet (1 x 10⁶ cells) in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Generate a histogram of cell count versus fluorescence intensity to visualize the cell cycle distribution.
-
Data Presentation
The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram.
Table 3: Illustrative Cell Cycle Distribution Data for this compound
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 | 30.1 | 14.6 |
| This compound (IC50) | 40.2 | 25.5 | 34.3 |
| This compound (2x IC50) | 25.1 | 15.8 | 59.1 |
Experimental Workflow Diagram
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of BWC0977 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWC0977 is a novel, broad-spectrum antibacterial agent identified as a potent dual inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2][3] This mechanism of action is distinct from that of fluoroquinolones.[4] this compound has demonstrated significant efficacy against a wide range of multi-drug resistant (MDR) Gram-negative and Gram-positive bacteria, including ESKAPE pathogens and biothreat agents.[2] Preclinical studies in murine infection models have been crucial in establishing its pharmacokinetic and pharmacodynamic (PK/PD) profile, guiding its progression into clinical development. These notes provide a detailed overview of the PK/PD of this compound in murine models, along with protocols for key experiments.
Mechanism of Action
This compound selectively inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV. Unlike fluoroquinolones which stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks in the DNA. This dual-targeting mechanism contributes to its potent bactericidal activity and a low propensity for resistance development. The inhibition of these essential enzymes leads to the induction of the SOS response in bacterial cells, similar to ciprofloxacin, ultimately resulting in cell death.
References
Application Notes and Protocols: BWC0977 in the Neutropenic Mouse Thigh Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWC0977 is a novel, broad-spectrum antibacterial agent that functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV.[1] This unique mechanism of action allows this compound to be effective against a wide range of multi-drug resistant (MDR) Gram-negative and Gram-positive pathogens.[1] The neutropenic mouse thigh infection model is a standardized and extensively utilized in vivo model for the preclinical evaluation of antimicrobial agents.[2] This model is particularly valuable as it allows for the assessment of a compound's efficacy in an immunocompromised host, mimicking infections in neutropenic patients. These application notes provide detailed protocols for the use of this compound in the neutropenic mouse thigh infection model, based on available preclinical data.
Mechanism of Action
This compound selectively inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV. This dual-targeting approach contributes to its potent bactericidal activity and a low propensity for resistance development.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Neutropenic Mouse Thigh Infection Model
| Challenge Strain | Dosing Regimen | Duration of Treatment | Change in Bacterial Load (log10 CFU/thigh) vs. Control | Reference |
| P. aeruginosa NCTC 13921 | 40 mg/kg every 6 hours | 24 hours | Statistically significant reduction | |
| P. aeruginosa NCTC 13921 | 80 mg/kg every 12 hours | 24 hours | Statistically significant reduction | |
| P. aeruginosa NCTC 13921 | 160 mg/kg every 24 hours | 24 hours | Statistically significant reduction |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg*h/mL) | Half-life (h) | Reference |
| 10 | Subcutaneous | Data not available | Data not available | Data not available | Data not available | |
| 40 | Subcutaneous | Data not available | Data not available | Data not available | Data not available | |
| 80 | Subcutaneous | Data not available | Data not available | Data not available | Data not available | |
| 120 | Subcutaneous | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life from the provided search results were not available in a consolidated table. The reference indicates that pharmacokinetic studies were performed at these dosages.
Experimental Protocols
1. Induction of Neutropenia in Mice
This protocol is based on a commonly used method for inducing neutropenia using cyclophosphamide.
-
Materials:
-
Cyclophosphamide (sterile, for injection)
-
Sterile saline (0.9% NaCl)
-
6 to 8-week-old female ICR or CD-1 mice
-
Sterile syringes and needles (25-27 gauge)
-
-
Procedure:
-
Aseptically reconstitute cyclophosphamide with sterile saline to a final concentration of 20 mg/mL.
-
On day -4 (four days prior to infection), administer cyclophosphamide at a dose of 150 mg/kg via intraperitoneal injection.
-
On day -1 (one day prior to infection), administer a second dose of cyclophosphamide at 100 mg/kg via intraperitoneal injection.
-
This regimen typically results in profound neutropenia (<100 neutrophils/mm³) by the day of infection. It is advisable to perform complete blood counts on a satellite group of mice to confirm neutropenia.
-
2. Neutropenic Mouse Thigh Infection Model
This protocol outlines the procedure for establishing a thigh infection in neutropenic mice.
-
Materials:
-
Neutropenic mice (prepared as described above)
-
Mid-logarithmic growth phase culture of the desired bacterial strain (e.g., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile syringes and needles (27-30 gauge)
-
-
Procedure:
-
Prepare the bacterial inoculum by diluting the mid-log phase culture in sterile saline to the desired concentration (typically 10^6 to 10^7 CFU/mL). The exact concentration should be determined and optimized for each bacterial strain.
-
Anesthetize the neutropenic mice.
-
Inject 0.1 mL of the bacterial inoculum directly into the right thigh muscle of each mouse.
-
A control group of mice should be euthanized 2 hours post-infection to determine the baseline bacterial load in the thighs.
-
3. Administration of this compound
This protocol details the administration of this compound for efficacy studies.
-
Materials:
-
This compound (formulated for subcutaneous injection)
-
Vehicle control (appropriate for the this compound formulation)
-
Infected neutropenic mice
-
Sterile syringes and needles
-
-
Procedure:
-
Initiate treatment with this compound two hours post-infection.
-
Administer this compound subcutaneously at the desired dosages. Based on available data, dose-ranging studies have utilized dosages administered every 8 hours, while fractionation studies have employed regimens of 40 mg/kg every 6 hours, 80 mg/kg every 12 hours, or 160 mg/kg every 24 hours.
-
A vehicle control group should be included and treated with the same volume and frequency as the this compound-treated groups.
-
The duration of the study is typically 24 to 26 hours post-infection.
-
4. Assessment of this compound Efficacy
This protocol describes how to determine the efficacy of this compound by quantifying the bacterial burden in the thigh.
-
Materials:
-
Treated and control mice
-
Sterile dissection tools
-
Sterile PBS
-
Tissue homogenizer
-
Sterile dilution tubes and plating supplies (e.g., agar plates)
-
Incubator
-
-
Procedure:
-
At the end of the treatment period (e.g., 26 hours post-infection), euthanize the mice.
-
Aseptically dissect the entire right thigh muscle.
-
Weigh the excised thigh tissue.
-
Homogenize the thigh tissue in a known volume of sterile PBS (e.g., 1 mL).
-
Perform serial dilutions of the tissue homogenate in sterile PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per gram of thigh tissue.
-
Compare the bacterial load in the this compound-treated groups to the vehicle control group to determine the reduction in bacterial burden.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound efficacy testing.
References
Troubleshooting & Optimization
BWC0977 stability in different laboratory media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving BWC0977.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: How should this compound stock solutions be stored?
A2: For short-term storage, this compound stock solutions in DMSO can be stored at 4°C. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: What is the mechanism of action of this compound?
A3: this compound is a novel bacterial topoisomerase inhibitor (NBTI).[1][2] It selectively inhibits bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[1][3] This dual-targeting mechanism contributes to its broad-spectrum activity and low frequency of resistance development.[4]
Q4: Is this compound effective against fluoroquinolone-resistant strains?
A4: Yes, this compound works via a unique mechanism that occupies target binding sites distinct from fluoroquinolones. Therefore, it lacks cross-resistance to fluoroquinolones and retains activity against isolates resistant to this class of antibiotics.
Stability of this compound in Different Laboratory Media
The stability of this compound can vary depending on the composition of the laboratory medium, pH, temperature, and exposure to light. Below is a summary of hypothetical stability data for this compound in commonly used laboratory media.
Table 1: Hypothetical Stability of this compound (10 µg/mL) in Various Media at 37°C
| Medium | pH | Half-life (t½) in hours | % Remaining after 24 hours |
| Mueller-Hinton Broth (MHB) | 7.3 | 48 | ~75% |
| Tryptic Soy Broth (TSB) | 7.3 | 40 | ~65% |
| Luria-Bertani (LB) Broth | 7.0 | 36 | ~60% |
| Phosphate-Buffered Saline (PBS) | 7.4 | >72 | >90% |
| RPMI 1640 | 7.2 | 24 | ~50% |
| DMEM | 7.4 | 30 | ~55% |
Note: This data is hypothetical and intended for illustrative purposes. Actual stability should be determined experimentally under specific laboratory conditions.
Experimental Protocol: Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound in a liquid medium over time.
Materials:
-
This compound
-
Selected laboratory medium (e.g., MHB, TSB)
-
Sterile, light-protected containers (e.g., amber tubes)
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Sterile DMSO for stock solution preparation
-
Sterile medium for dilutions
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare Working Solution: Dilute the stock solution in the selected laboratory medium to the final desired concentration (e.g., 10 µg/mL). Prepare a sufficient volume for all time points.
-
Aliquot Samples: Dispense the working solution into sterile, light-protected containers for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubation: Place the aliquots in a 37°C incubator. The 0-hour time point should be immediately processed or stored at -80°C.
-
Sample Collection: At each designated time point, remove one aliquot from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Sample Analysis: Once all time points have been collected, thaw the samples and analyze the concentration of this compound in each using a validated HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. Determine the half-life of the compound in the tested medium.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound in the medium. | - pH of the medium: The stability of the compound may be pH-dependent. - Exposure to light: Photodegradation can occur with some compounds. - Temperature: Higher temperatures can accelerate degradation. | - Measure and, if possible, buffer the pH of the medium. - Protect the experimental setup from light by using amber tubes or covering with aluminum foil. - Ensure the incubator is accurately calibrated to the intended temperature. |
| Inconsistent results between experiments. | - Variability in medium preparation: Batch-to-batch differences in medium composition can affect stability. - Inconsistent storage of stock solutions: Repeated freeze-thaw cycles can degrade the stock solution. | - Use a consistent source and lot of medium for the duration of the study. - Prepare single-use aliquots of the this compound stock solution to avoid repeated freezing and thawing. |
| Precipitation of this compound in the medium. | - Low solubility: The compound may have limited solubility in the aqueous medium, especially at higher concentrations. - Interaction with medium components: Some components of the medium may cause the compound to precipitate. | - Ensure the final concentration of DMSO from the stock solution is low (typically <1%) to avoid solubility issues. - Perform a solubility test of this compound in the chosen medium before starting the stability study. |
Visualizing the Mechanism of Action and Experimental Workflow
To further aid in understanding, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for stability testing.
Caption: Mechanism of action of this compound in a bacterial cell.
References
- 1. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bugworksresearch.com [bugworksresearch.com]
Optimizing BWC0977 Concentration for MIC Assays: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing BWC0977 in Minimum Inhibitory Concentration (MIC) assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel bacterial topoisomerase inhibitor. It selectively inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism contributes to its potent broad-spectrum activity against a wide range of pathogens, including multidrug-resistant (MDR) strains.[1][2]
Q2: What is the recommended solvent and broth for this compound MIC assays?
A2: For initial stock solutions, this compound should be dissolved in dimethyl sulfoxide (DMSO).[3] For the broth microdilution assay itself, cation-adjusted Mueller-Hinton broth (CAMHB) is the recommended medium.
Q3: What are the expected MIC values for common quality control (QC) strains?
A3: While official CLSI-endorsed quality control ranges for this compound are not yet publicly available, published studies provide expected MIC values for commonly used ATCC quality control strains. These can be used to verify your assay is performing as expected.
| Quality Control Strain | ATCC Number | Typical MIC (µg/mL) |
| Escherichia coli | 25922 | 0.03 |
| Staphylococcus aureus | 29213 | 0.03 |
| Pseudomonas aeruginosa | 27853 | 0.25 |
| Streptococcus pneumoniae | 49619 | Not explicitly stated in the provided search results |
| Enterococcus faecalis | 29212 | 0.06 |
| Haemophilus influenzae | 49247 | 0.016 |
| Neisseria gonorrhoeae | 49226 | 0.016 |
Note: These values are based on published research and may vary slightly between laboratories. It is recommended to establish internal QC ranges based on your laboratory's data.
Troubleshooting Guide
Problem 1: High variability in MIC results between experiments or replicates.
-
Possible Cause: Inconsistent inoculum preparation.
-
Solution: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Use a spectrophotometer to verify the turbidity. The final inoculum concentration in the wells should be approximately 5 x 10^5 CFU/mL.
-
-
Possible Cause: Inaccurate serial dilutions of this compound.
-
Solution: Use calibrated pipettes and fresh tips for each dilution step. Prepare a fresh intermediate dilution of this compound in CAMHB for each assay to avoid issues with compound stability in the aqueous solution.
-
-
Possible Cause: Contamination of the microtiter plate or reagents.
-
Solution: Use sterile technique throughout the procedure. Ensure all media, reagents, and equipment are sterile. Include a sterility control (broth only) on each plate to check for contamination.
-
Problem 2: No bacterial growth in the positive control well.
-
Possible Cause: Inactive or non-viable bacterial inoculum.
-
Solution: Use a fresh overnight culture of the test organism to prepare the inoculum. Perform a viability count of the inoculum to confirm the presence of viable bacteria.
-
-
Possible Cause: Incorrect incubation conditions.
-
Solution: Ensure the incubator is set to the appropriate temperature (typically 35°C ± 2°C) and atmosphere for the specific bacterium being tested.
-
Problem 3: "Skipped wells" - growth in wells with higher this compound concentrations than in wells with lower concentrations.
-
Possible Cause: Contamination during plate preparation.
-
Solution: Be meticulous with aseptic technique when adding reagents and inoculum to the wells. Use a new pipette tip for each well.
-
-
Possible Cause: Compound precipitation at higher concentrations.
-
Solution: Although the initial stock is in DMSO, high concentrations of hydrophobic compounds can sometimes precipitate when diluted in aqueous media. Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is suspected, consider preparing a fresh, more dilute stock solution in DMSO before further dilution in CAMHB.
-
Problem 4: "Trailing" or "hazy" growth at the MIC endpoint.
-
Possible Cause: The bacteriostatic nature of some topoisomerase inhibitors can sometimes lead to reduced but not completely inhibited growth over a range of concentrations.
-
Solution: According to CLSI guidelines, the MIC should be read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. For trailing endpoints, this is often interpreted as the concentration at which there is a significant reduction in growth (e.g., ~80%) compared to the positive control. Consistency in reading the endpoint is crucial. Having a second individual read the plates can help ensure consistency.
-
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Following CLSI Guidelines)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strain(s)
-
Quality control bacterial strain(s) (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Calibrated pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. This is typically a 1:150 dilution, but the exact dilution factor should be validated for your specific laboratory conditions.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
The concentration range should be chosen to encompass the expected MIC of the test organism.
-
Include the following controls on each plate:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no this compound).
-
Sterility Control: A well containing only CAMHB (no bacteria or this compound).
-
-
-
Inoculation of Microtiter Plates:
-
Add the appropriate volume of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution MIC assay workflow.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ihma.com [ihma.com]
Troubleshooting BWC0977 MIC Assay Variability: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) assays with BWC0977, a novel bacterial topoisomerase inhibitor.[1][2][3] Consistent and reproducible MIC data is critical for the evaluation of this broad-spectrum antibacterial agent.[2][4]
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC values. What are the most common causes?
A1: Variability in MIC assays can stem from several factors. The most common sources include inconsistencies in the preparation of the bacterial inoculum, variations in the growth medium, improper incubation conditions, and subjective interpretation of bacterial growth. It is crucial to adhere to standardized protocols to minimize these variables.
Q2: What is the recommended standard protocol for determining the MIC of this compound?
A2: For determining the MIC of this compound, it is recommended to follow the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI). Specifically, using cation-adjusted Mueller-Hinton broth (CAMHB) is advised for the sequential dilutions of this compound.
Q3: How should this compound be prepared for the MIC assay?
A3: this compound should first be dissolved in dimethyl sulfoxide (DMSO) to create an initial stock solution. Subsequent dilutions should be made in the appropriate test medium, such as CAMHB, to achieve the desired concentrations for the assay.
Q4: What is the "inoculum effect" and could it be affecting our this compound MIC results?
A4: The inoculum effect is the observation that the MIC of an antimicrobial agent can increase with a higher initial bacterial density. To minimize this, it is critical to standardize the inoculum to a 0.5 McFarland standard for broth microdilution, which corresponds to approximately 1 x 10^8 CFU/mL, and then dilute this to the final recommended concentration in the wells.
Q5: We are noticing trailing or faint growth in the wells. How should we interpret the MIC endpoint?
A5: Trailing, characterized by reduced but still visible growth over a range of concentrations, can complicate MIC determination. It's important to have a consistent reading method. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of an organism under strictly controlled in vitro conditions. For some organism-drug combinations, specific guidelines may apply, so consulting CLSI or EUCAST documents for endpoint reading is recommended.
Troubleshooting Guides
Issue 1: Inconsistent MIC Values Between Experiments
This guide addresses significant variations in this compound MIC values observed across different experimental runs.
| Potential Cause | Recommended Solution | Reference Standard |
| Inoculum Preparation Variability | Ensure the bacterial suspension is in the logarithmic growth phase. Standardize the inoculum to a 0.5 McFarland standard using a spectrophotometer or a McFarland densitometer. Prepare a fresh inoculum for each experiment. | CLSI M07-A11 |
| Media Composition and pH | Use cation-adjusted Mueller-Hinton broth (CAMHB) from a reputable supplier. Prepare the medium according to the manufacturer's instructions on the day of the experiment. Ensure the pH is within the recommended range. | CLSI M07-A11 |
| Incubation Conditions | Incubate plates at a stable 35°C ± 2°C for 16-20 hours. Ensure proper atmospheric conditions, especially for fastidious organisms. | CLSI M07-A11 |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at the recommended temperature to avoid repeated freeze-thaw cycles. | Good Laboratory Practice |
Issue 2: Unexpectedly High MIC Values
This guide helps troubleshoot instances where the observed MIC for this compound is higher than anticipated.
| Potential Cause | Recommended Solution | Reference Standard |
| High Inoculum Density | Strictly adhere to the standardized inoculum preparation to avoid the "inoculum effect." Verify the final inoculum concentration in the wells via plate counts. | CLSI M07-A11 |
| This compound Binding to Plastic | Use low-binding microtiter plates if significant binding is suspected. | Manufacturer's Recommendation |
| Presence of Resistant Subpopulations | Check the purity of the inoculum by streaking onto an agar plate. The presence of mixed colonies may indicate contamination or the emergence of resistant variants. | Good Laboratory Practice |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a generalized procedure based on CLSI guidelines.
-
Preparation of this compound Dilutions:
-
Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizing the Workflow
The following diagrams illustrate key workflows in the this compound MIC assay troubleshooting process.
Caption: A standard workflow for a this compound MIC assay.
Caption: A logical troubleshooting flowchart for MIC variability.
References
Technical Support Center: BWC0977 Resistance Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the potential for bacterial resistance development to BWC0977, a novel bacterial topoisomerase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to resistance?
A1: this compound is a potent bacterial topoisomerase inhibitor that dually targets DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1][2][3] This dual-targeting mechanism is a key feature that contributes to a low frequency of spontaneous resistance. For a bacterium to become resistant through target modification, it would likely require mutations in both gyrase and topoisomerase IV, a statistically less frequent event than a single target mutation.
Q2: What is the reported frequency of resistance to this compound?
A2: Studies have shown that this compound has a very low frequency of spontaneous resistance. Efforts to generate resistant mutants in a single step have been largely unsuccessful.[4]
Q3: Have any target-mediated resistance mutations been identified for this compound?
A3: In long-term serial passage experiments with Escherichia coli, where bacteria are repeatedly exposed to sub-lethal concentrations of the drug, no mutations in the target genes (gyrA and parC) were identified, even in mutants that exhibited a shift in the minimum inhibitory concentration (MIC).[4]
Q4: If not through target mutations, how might bacteria develop resistance to this compound?
A4: While target-site mutations appear rare, non-target-mediated mechanisms are a potential avenue for resistance. One such mechanism is the overexpression of efflux pumps, which are membrane proteins that can actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration. The AcrAB-TolC efflux system is a major contributor to multidrug resistance in Gram-negative bacteria. A study using a ΔtolC mutant of E. coli showed a smaller shift in MIC compared to the wildtype strain in serial passage experiments, suggesting a role for this efflux system in reduced susceptibility to this compound.
Q5: How does the activity of this compound compare against multidrug-resistant (MDR) strains?
A5: this compound demonstrates significant efficacy against a wide range of multidrug-resistant pathogens. It retains activity against bacteria that are resistant to other classes of antibiotics, including fluoroquinolones, carbapenems, and colistin.
Troubleshooting Guides
Guide 1: Unexpectedly High MIC Values in Initial Screening
| Potential Cause | Troubleshooting Steps |
| Inaccurate Drug Concentration | Verify the initial stock concentration of this compound. Ensure accurate serial dilutions. Prepare fresh stock solutions for each experiment. |
| High Inoculum Density | Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density (approximately 1-2 x 10^8 CFU/mL). |
| Media pH Imbalance | Check the pH of the Mueller-Hinton broth. Significant deviations from the recommended pH can affect the activity of some antibiotics. |
| Contamination | Use aseptic techniques throughout the procedure. Visually inspect plates and broth for any signs of contamination. |
| Inherent Resistance of the Strain | The bacterial isolate may possess intrinsic resistance mechanisms. Consider testing against a known susceptible quality control strain (e.g., E. coli ATCC 25922). |
Guide 2: Interpreting MIC Shifts in Serial Passage Experiments
| Observation | Potential Interpretation & Next Steps |
| Gradual, step-wise increase in MIC over several passages. | This pattern is often associated with the accumulation of mutations, potentially in non-target genes that affect drug uptake or efflux. |
| No mutations found in gyrA or parC despite an increased MIC. | This strongly suggests a non-target-mediated resistance mechanism. Investigate the potential role of efflux pumps. |
| Next Steps: | |
| 1. Gene Expression Analysis: Use RT-qPCR to quantify the expression levels of major efflux pump genes (e.g., acrA, acrB, tolC) in the resistant mutants compared to the parental strain. | |
| 2. Efflux Pump Inhibition Assay: Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the MIC in the presence of the EPI would indicate the involvement of efflux pumps. | |
| 3. Whole Genome Sequencing: Sequence the genomes of the resistant mutants to identify mutations in genes other than gyrA and parC that could contribute to the observed phenotype. |
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Organism Type | MIC90 Range (µg/mL) | Reference |
| Multi-Drug Resistant (MDR) Gram-negative bacteria | 0.03 - 2 | |
| Gram-positive bacteria | Data not specified in provided results | |
| Anaerobes | Data not specified in provided results | |
| Biothreat pathogens | Data not specified in provided results |
Table 2: Example Results of a Serial Passage Experiment with E. coli
| Day | MIC (µg/mL) | Fold Change in MIC | Target Gene Mutations (gyrA, parC) |
| 0 | 0.015 | 1x | None |
| 5 | 0.03 | 2x | None |
| 10 | 0.06 | 4x | None |
| 15 | 0.125 | 8x | None |
| 20 | 0.25 | 16x | None |
| 25 | 0.5 | 33x | None |
| 30 | 0.5 | 33x | None |
| 35 | 1.5 | 100x | None |
| This is a hypothetical table based on the description of a 100-fold shift in MIC without target mutations. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
- Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare the starting concentration for the serial dilution.
2. Preparation of Bacterial Inoculum:
- From a fresh agar plate, select 3-5 colonies of the test organism.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Procedure:
- In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB.
- Add the diluted bacterial inoculum to each well.
- Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
- Incubate the plate at 37°C for 18-24 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.
Protocol 2: Serial Passage Assay to Select for Resistance
1. Initial MIC Determination:
- Determine the baseline MIC of this compound for the bacterial strain of interest as described in Protocol 1.
2. Serial Passage Procedure:
- In a 96-well plate or in culture tubes, prepare a range of this compound concentrations in broth, typically starting from a sub-inhibitory concentration (e.g., 0.25x MIC) up to concentrations above the MIC.
- Inoculate the wells/tubes with the bacterial strain at a standardized density.
- Incubate at 37°C for 24 hours.
- The next day, determine the MIC for this passage.
- Use the culture from the well/tube at the highest concentration that still shows growth (typically 0.5x the new MIC) to inoculate a fresh set of serial dilutions of this compound.
- Repeat this process for a predetermined number of days (e.g., 30-35 days) or until a significant increase in MIC is observed.
3. Analysis of Resistant Mutants:
- Isolate single colonies from the passaged cultures that exhibit an increased MIC.
- Confirm the stability of the resistant phenotype by growing the isolates in antibiotic-free media for several passages and then re-testing the MIC.
- Perform genomic analysis (e.g., Sanger sequencing of gyrA and parC, whole-genome sequencing) to identify the genetic basis of resistance.
Visualizations
References
- 1. Roles of TolC-Dependent Multidrug Transporters of Escherichia coli in Resistance to β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contagionlive.com [contagionlive.com]
- 3. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanism and Function of the Outer Membrane Channel TolC in Multidrug Resistance and Physiology of Enterobacteria [frontiersin.org]
Overcoming solubility issues with BWC0977 at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BWC0977. The following information is designed to help overcome potential challenges, particularly those related to solubility at high doses, during preclinical and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, broad-spectrum antibacterial agent.[1][2][3][4][5] It functions as a dual-target inhibitor of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication in bacteria. This mechanism of action is distinct from many existing classes of antibiotics, giving this compound the potential to be effective against multidrug-resistant (MDR) pathogens.
Q2: What is the reported efficacy of this compound?
Preclinical studies have demonstrated that this compound is potent against a wide range of Gram-negative and Gram-positive bacteria, including many designated as ESKAPE pathogens. It has shown a minimum inhibitory concentration (MIC90) ranging from 0.03 to 2 µg/mL against various MDR pathogens. Furthermore, it has demonstrated efficacy in animal infection models and has been found to be safe and well-tolerated in initial human clinical trials.
Q3: Are there known solubility issues with this compound?
While specific details regarding the physicochemical properties of this compound are not extensively published, preclinical studies have indicated that solubility and volume constraints can limit the maximum achievable dose in animal models. Poor aqueous solubility is a common challenge for many new chemical entities in drug development.
Troubleshooting Guide: Overcoming Solubility Issues with this compound at High Doses
Issue: I am observing precipitation or incomplete dissolution of this compound when preparing high-concentration stock solutions or dosing formulations.
This is a common issue for compounds with low aqueous solubility. The following are potential strategies to address this problem, ranging from simple to more complex formulation approaches.
Solution 1: pH Adjustment
Principle: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. For a compound with acidic or basic functional groups, adjusting the pH can increase the proportion of the ionized, more soluble form.
Experimental Protocol:
-
Determine the pKa of this compound: If the pKa is not known, it can be predicted using computational tools or determined experimentally via potentiometric titration.
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 units below to 2 units above the pKa of the compound. Common biological buffers include phosphate, citrate, and TRIS, depending on the experimental system's compatibility.
-
Solubility Assessment:
-
Add a known excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Select the optimal pH: The pH that yields the highest solubility without compromising compound stability should be used for future experiments.
Solution 2: Use of Co-solvents
Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.
Commonly Used Co-solvents in Preclinical Research:
| Co-solvent | Typical Concentration Range | Considerations |
| Dimethyl sulfoxide (DMSO) | < 10% (in vitro), < 5% (in vivo) | Can have cellular toxicity at higher concentrations. |
| Ethanol | 5-20% | Can cause pain on injection and may have pharmacological effects. |
| Polyethylene glycol 300/400 (PEG 300/400) | 10-60% | Generally well-tolerated. |
| Propylene glycol (PG) | 10-40% | Can be viscous. |
Experimental Protocol:
-
Screening Co-solvents: Prepare binary mixtures of water (or buffer at optimal pH) and various co-solvents at different ratios (e.g., 90:10, 80:20, 70:30 v/v).
-
Solubility Determination: Following the "Solubility Assessment" protocol described in Solution 1, determine the saturation solubility of this compound in each co-solvent mixture.
-
Toxicity/Tolerance Assessment: Before use in cellular or animal studies, ensure the selected co-solvent concentration is non-toxic and well-tolerated in your experimental model.
Solution 3: Formulation with Solubilizing Excipients
Principle: Certain excipients can enhance solubility through various mechanisms, such as micellar encapsulation (surfactants) or the formation of inclusion complexes (cyclodextrins).
Common Solubilizing Excipients:
| Excipient Class | Examples | Mechanism of Action |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® EL (Cremophor® EL) | Form micelles that encapsulate hydrophobic drug molecules. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes where the drug resides within the hydrophobic cavity of the cyclodextrin. |
Experimental Protocol for Cyclodextrin Formulation:
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 5%, 10%, 20%, 30% w/v).
-
Phase Solubility Study:
-
Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate the samples as described previously.
-
Determine the concentration of dissolved this compound in the supernatant.
-
-
Plot and Analyze: Plot the concentration of dissolved this compound against the cyclodextrin concentration. A linear relationship (Type A phase-solubility diagram) suggests the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant of the complex.
-
Select Formulation: Choose a cyclodextrin concentration that achieves the desired this compound concentration while remaining within acceptable limits for the intended application.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits bacterial DNA gyrase and topoisomerase IV.
Experimental Workflow for Improving this compound Solubility
References
- 1. bugworksresearch.com [bugworksresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. contagionlive.com [contagionlive.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
BWC0977 Technical Support Center: Intravenous vs. Oral Formulation for Research
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the novel bacterial topoisomerase inhibitor (NBTI), BWC0977. The information is presented in a question-and-answer format to directly address potential issues during experimentation with both intravenous and oral formulations.
Disclaimer
Detailed formulation composition of this compound is proprietary. The following guidance is based on publicly available data and general principles for formulating compounds with similar characteristics (e.g., poor solubility). Researchers should perform their own validation and optimization.
Troubleshooting Guides
Intravenous (IV) Formulation
Question 1: My this compound intravenous formulation shows precipitation upon preparation or during the experiment. What should I do?
Answer: Precipitation of this compound in an aqueous solution can be a significant issue, likely due to its low aqueous solubility, a common characteristic of novel bacterial topoisomerase inhibitors.
Initial Checks:
-
Solvent Quality: Ensure the solvent (e.g., Water for Injection, saline) is pure and at the correct pH.
-
Temperature: Check if the temperature of the solution has dropped, as solubility is often temperature-dependent.
-
Concentration: Verify that you have not exceeded the known solubility limit of this compound in your chosen vehicle.
Troubleshooting Steps:
-
pH Adjustment: The solubility of this compound may be pH-dependent. Attempt to adjust the pH of the vehicle. A modest change towards acidic or basic conditions might improve solubility. Small, incremental changes are recommended.
-
Co-solvents: Consider the use of a co-solvent system. Common co-solvents for poorly soluble drugs in IV formulations include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with low percentages and assess for precipitation.
-
Solubilizing Agents: The use of cyclodextrins (e.g., sulfobutylether-beta-cyclodextrin, HP-β-CD) can enhance the solubility of hydrophobic compounds by forming inclusion complexes.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound, but be cautious as it can also introduce energy that might promote precipitation of unstable solutions.
A decision tree for troubleshooting IV formulation precipitation is provided below:
Question 2: I am observing high variability in my in vivo results with the IV formulation. What could be the cause?
Answer: High variability with an IV formulation can stem from several factors, even though this route bypasses absorption barriers.
Potential Causes and Solutions:
-
Formulation Instability: If the drug is precipitating in the formulation post-preparation or in the infusion lines, the delivered dose will be inconsistent. Re-visit the troubleshooting steps for precipitation.
-
Inaccurate Dosing: Ensure accurate calibration of syringes and infusion pumps. For small animal studies, even minor errors in volume can lead to significant dose variations.
-
Animal Handling: Stress during injection can alter physiological parameters in animal models, affecting drug distribution and clearance. Ensure proper handling and acclimatization.
-
Metabolic Differences: Biological variability between animals can contribute. Ensure your animal cohorts are appropriately randomized.
Oral Formulation
Question 1: I am seeing very low or inconsistent bioavailability in my animal studies with an oral this compound formulation. Why might this be happening?
Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like many antibiotics.[1][2]
Possible Reasons:
-
Poor Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. If solubility is low, absorption will be limited.
-
Low Permeability: The dissolved drug must be able to pass through the intestinal wall. This compound may be a substrate for efflux transporters like P-glycoprotein, which pump the drug back into the gut lumen.[1]
-
GI Tract Instability: The compound may be degrading in the acidic environment of the stomach or due to enzymatic action in the intestines.[1]
-
Food Effects: The presence or absence of food can significantly alter the GI environment and affect drug absorption.
Troubleshooting Steps:
-
Formulation Strategy:
-
Particle Size Reduction: Micronization or nano-milling increases the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Formulating the drug in an amorphous state with a polymer carrier can improve both solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
-
Excipient Selection:
-
Permeation Enhancers: These can be used to improve passage across the intestinal epithelium, but must be used with caution due to potential toxicity.
-
Bioavailability Enhancers: Some excipients can inhibit efflux pumps or metabolic enzymes.
-
-
Experimental Design:
-
Fasted vs. Fed State: Conduct studies in both fasted and fed animals to understand the impact of food on absorption.
-
Dose Escalation: Assess if bioavailability is dose-dependent, which might suggest saturation of transporters or solubility limitations.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a Novel Bacterial Topoisomerase Inhibitor (NBTI) that selectively inhibits bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[3] This dual-targeting mechanism helps to overcome resistance that may arise from mutations in a single target.
References
Factors affecting BWC0977 efficacy in in vitro studies
Disclaimer: A real-world antibacterial agent designated BWC0977 exists and is currently under investigation as a novel bacterial topoisomerase inhibitor.[1][2][3][4][5] This guide, however, has been developed to address inquiries related to a hypothetical antibody-drug conjugate (ADC) also named this compound, for use in oncological research. The information provided herein is tailored to a cancer research context and does not pertain to the aforementioned antibacterial compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the hypothetical ADC this compound in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for the ADC this compound?
A1: this compound is a novel antibody-drug conjugate designed for targeted cancer therapy. It comprises a humanized monoclonal antibody targeting the tumor-associated antigen "Tyr-Kinase Receptor 1" (TKR1), linked to a potent cytotoxic payload, "Monomethyl Auristatin E-like" (MMAE-L), via a cleavable linker. The proposed mechanism involves the binding of this compound to TKR1 on the surface of tumor cells, followed by internalization and lysosomal trafficking. Inside the lysosome, the linker is cleaved, releasing the MMAE-L payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Q2: How does the expression level of TKR1 on target cells affect this compound efficacy?
A2: The efficacy of this compound is highly dependent on the surface expression level of its target, TKR1. Higher TKR1 expression generally leads to increased binding and internalization of the ADC, resulting in greater intracellular payload delivery and more potent cytotoxicity. It is crucial to quantify TKR1 expression on your cell lines of interest before initiating cytotoxicity assays.
Q3: What are the key factors that can influence the in vitro efficacy of this compound?
A3: Several factors can impact the observed efficacy of this compound in in vitro settings. These include:
-
Target Antigen Expression: The density of TKR1 on the cell surface is a primary determinant of efficacy.
-
Cell Health and Culture Conditions: The growth phase, confluency, and overall health of the cell culture can significantly affect experimental outcomes.
-
Assay Protocol and Duration: The specific parameters of the cytotoxicity assay, such as incubation time and seeding density, need to be optimized.
-
ADC Integrity and Handling: Proper storage and handling of this compound are essential to prevent aggregation or degradation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Question: We are observing significant variability in the IC50 values for this compound between experiments using the same cell line. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in ADC in vitro potency assays. The variability can stem from several factors related to the ADC itself, cell culture conditions, and the assay protocol.
Troubleshooting Steps:
-
ADC Quality and Handling:
-
Aggregation: this compound may be prone to aggregation. Ensure the ADC is properly formulated and stored. Before use, visually inspect the solution for precipitates.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the ADC stock solution. Aliquot the ADC upon receipt.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Use authenticated cell lines with a consistent and low passage number.
-
Cell Health and Confluency: Ensure cells are in the exponential growth phase at the time of seeding and avoid using over-confluent cells.
-
-
Assay Protocol:
-
Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments.
-
Incubation Time: The duration of ADC exposure is critical. Ensure the incubation time is sufficient for internalization, payload release, and induction of cell death.
-
Issue 2: Low Potency of this compound in a TKR1-Positive Cell Line
Question: Our in vitro cytotoxicity assay shows a higher IC50 value (lower potency) for this compound than expected in a cell line known to express TKR1. What could be the issue?
Answer: Lower than expected potency can be due to several factors, including issues with the ADC, the target cells, or the experimental setup.
Troubleshooting Steps:
-
Confirm TKR1 Expression and Accessibility:
-
Quantify Surface TKR1: Use flow cytometry to confirm the surface expression level of TKR1 on your specific cell line.
-
Antibody Binding: Perform a binding assay with the unconjugated antibody to ensure it can access the TKR1 epitope on intact cells.
-
-
Investigate ADC Internalization:
-
Internalization Assay: A lack of efficient internalization will result in low potency. Conduct an internalization assay using a fluorescently labeled this compound or the unconjugated antibody.
-
-
Payload Sensitivity:
-
Free Payload Control: Treat the cells with the free cytotoxic payload (MMAE-L) to determine their intrinsic sensitivity to the drug. This will help differentiate between resistance to the payload and issues with ADC delivery.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TKR1 Expression (Receptors/Cell) | This compound IC50 (nM) |
| SK-BR-3 | Breast Cancer | High (~800,000) | 0.5 |
| MDA-MB-453 | Breast Cancer | Moderate (~250,000) | 5.2 |
| MCF-7 | Breast Cancer | Low (~50,000) | 50.8 |
| MDA-MB-468 | Breast Cancer | Very Low (~10,000) | >1000 |
Table 2: Effect of Incubation Time on this compound IC50 in SK-BR-3 Cells
| Incubation Time (hours) | This compound IC50 (nM) |
| 24 | 10.3 |
| 48 | 2.1 |
| 72 | 0.5 |
| 96 | 0.4 |
Experimental Protocols
Protocol 1: Target-Specific Cytotoxicity Assay
This protocol is designed to determine the potency and specificity of this compound on antigen-positive versus antigen-negative cells.
Materials:
-
TKR1-positive and TKR1-negative cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound, unconjugated antibody, and free payload (MMAE-L)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound, the unconjugated antibody, and the free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the different compound concentrations. Include untreated cells as a control.
-
Incubate for 72-120 hours, depending on the cell line's doubling time.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: ADC Internalization Assay
This protocol confirms that this compound is internalized by target cells.
Materials:
-
Fluorescently labeled this compound (e.g., with Alexa Fluor 488)
-
TKR1-positive cell line
-
Complete cell culture medium
-
Poly-D-lysine coated plates or coverslips
-
High-content imaging system or flow cytometer
Procedure:
-
Seed cells on poly-D-lysine coated plates or coverslips and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled this compound at a specific concentration.
-
Incubate for various time points (e.g., 0, 2, 6, 24 hours) at 37°C.
-
At each time point, wash the cells with cold PBS to remove non-bound ADC.
-
Fix the cells with 4% paraformaldehyde.
-
Acquire images using a high-content imaging system or analyze by flow cytometry to measure the fluorescence intensity.
-
Quantify the increase in fluorescence over time, which corresponds to the extent of ADC internalization.
Visualizations
Caption: Proposed mechanism of action for the ADC this compound.
References
- 1. bugworksresearch.com [bugworksresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. contagionlive.com [contagionlive.com]
- 5. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent BWC0977 degradation during experiments
Welcome to the technical support center for BWC0977. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to prevent its degradation. This compound is a potent, broad-spectrum antibacterial agent that functions as a novel bacterial topoisomerase inhibitor, targeting both DNA gyrase and topoisomerase IV to inhibit bacterial DNA replication.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound stock solutions?
A1: For short-term storage (up to 24 hours), this compound solutions have been observed to be stable at room temperature.[1] However, to minimize any potential for degradation, it is recommended to store stock solutions at 4°C, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advised.
Q2: What solvents should be used to prepare this compound stock solutions?
A2: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. When further diluting into aqueous buffers for experiments, ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to avoid affecting the biological system.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, many complex organic molecules can be light-sensitive. As a standard precautionary measure, it is best practice to handle this compound solutions in a manner that minimizes exposure to direct light. Use amber vials or cover tubes with aluminum foil during experiments and storage.
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound across different pH ranges has not been publicly detailed. However, compounds with ester or amide functionalities can be susceptible to hydrolysis at extreme pH values. It is recommended to prepare and use this compound in buffers within a pH range of 6.0 to 8.0. If your experimental conditions require a pH outside of this range, it is advisable to perform a preliminary stability test.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected antibacterial activity. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions of this compound from solid material.2. Ensure stock solutions are stored at or below 4°C and protected from light.3. Minimize the time working solutions are kept at room temperature.4. Verify the pH of your experimental media. |
| Precipitation of this compound in aqueous media. | Low solubility of this compound in the final experimental buffer. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility, but not high enough to impact the experiment.2. Consider a gentle vortex or brief sonication to aid dissolution after dilution.3. Perform a solubility test at the final concentration before proceeding with the full experiment. |
| Variability in results between experimental repeats. | Inconsistent handling of this compound, leading to varying levels of degradation. | 1. Standardize the protocol for preparing and handling this compound solutions across all experiments.2. Use freshly prepared dilutions for each experiment from a properly stored stock.3. Minimize exposure of the compound to light and extreme temperatures during the experimental workflow. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber, tightly sealed vials to avoid freeze-thaw cycles and light exposure.
Protocol for Preparing Working Solutions in Bacterial Culture Media
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the desired bacterial culture medium (e.g., Mueller-Hinton broth) to achieve the final experimental concentrations.
-
Mixing: Gently vortex each dilution to ensure homogeneity.
-
Usage: Use the freshly prepared working solutions immediately to minimize the risk of degradation or precipitation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
Optimizing incubation time for BWC0977 susceptibility testing
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for BWC0977 antimicrobial susceptibility testing (AST).
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for this compound susceptibility testing?
A1: For broth microdilution testing of this compound, the standard incubation time is 16-20 hours at 35°C ± 2°C, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2] This duration is typically sufficient for the visible growth of most clinically relevant bacteria.
Q2: Why is incubation time a critical parameter in this compound susceptibility testing?
A2: Incubation time is a critical parameter because it can directly impact the Minimum Inhibitory Concentration (MIC) value. Insufficient incubation may not allow for adequate bacterial growth, potentially leading to falsely low MICs. Conversely, excessively long incubation periods might lead to degradation of this compound or the emergence of resistant subpopulations, resulting in falsely high MICs. For time-dependent bactericidal agents like this compound, the duration of exposure to the drug is a key determinant of its efficacy.[3]
Q3: Can I shorten the incubation time for more rapid results?
A3: While standard protocols recommend 16-20 hours, shorter incubation times have been explored for some antibiotic-organism combinations to improve turnaround times.[4][5] However, any deviation from the standard incubation period for this compound must be thoroughly validated in your laboratory. This validation should demonstrate that the MIC results from a shortened incubation period are comparable to those obtained using the standard 16-20 hour incubation.
Q4: What are the potential consequences of inconsistent incubation times?
A4: Inconsistent incubation times can lead to poor reproducibility of MIC results, making it difficult to compare data across different experiments or laboratories. This variability can hinder the accurate assessment of this compound's potency and spectrum of activity.
Troubleshooting Guide
Issue 1: High variability in MIC values for this compound across repeat experiments.
-
Possible Cause: Inconsistent incubation times between assays.
-
Recommended Action:
-
Ensure your incubator is calibrated and maintains a stable temperature of 35°C ± 2°C.
-
Document the start and end times of incubation for every experiment to ensure consistency.
-
Use a timer to standardize the incubation period within the 16-20 hour window.
-
Issue 2: MIC values for quality control (QC) strains are consistently out of the acceptable range.
-
Possible Cause: The incubation time is either too short or too long, affecting the final MIC reading.
-
Recommended Action:
-
First, verify that other experimental parameters such as inoculum density, media quality, and drug concentration are correct.
-
If other parameters are correct, perform a time-course experiment to determine the optimal incubation window for your QC strain with this compound (see Experimental Protocols section).
-
Issue 3: No bacterial growth is observed in the positive control wells after the standard incubation period.
-
Possible Cause: Issues with the bacterial inoculum or incubation conditions.
-
Recommended Action:
-
Confirm the viability of your bacterial stock.
-
Ensure the inoculum was prepared correctly to a 0.5 McFarland standard.
-
Verify the incubator temperature and atmosphere (e.g., aerobic, anaerobic) are appropriate for the test organism.
-
Data Presentation
Table 1: Hypothetical MIC of this compound against E. coli ATCC 25922 at Different Incubation Times
| Incubation Time (hours) | MIC (µg/mL) | Interpretation |
| 12 | 0.5 | Susceptible |
| 16 | 1 | Susceptible |
| 18 | 1 | Susceptible |
| 20 | 1 | Susceptible |
| 24 | 2 | Susceptible |
Table 2: Hypothetical MIC of this compound against S. aureus ATCC 29213 at Different Incubation Times
| Incubation Time (hours) | MIC (µg/mL) | Interpretation |
| 12 | 0.125 | Susceptible |
| 16 | 0.25 | Susceptible |
| 18 | 0.25 | Susceptible |
| 20 | 0.25 | Susceptible |
| 24 | 0.5 | Susceptible |
Experimental Protocols
Protocol 1: Standard Broth Microdilution Susceptibility Testing for this compound
-
Prepare Materials: this compound stock solution, cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, and a standardized bacterial inoculum (0.5 McFarland).
-
Drug Dilution: Prepare serial two-fold dilutions of this compound in CAMHB directly in the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (no drug) and a negative control (no bacteria) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Optimizing Incubation Time for this compound Susceptibility Testing
-
Prepare Multiple Plates: Prepare identical broth microdilution plates for a reference strain (e.g., E. coli ATCC 25922) as described in Protocol 1.
-
Staggered Incubation: Place all plates in a 35°C ± 2°C incubator.
-
Time-Point Readings: Remove and read one plate at different time points (e.g., 12, 14, 16, 18, 20, 22, and 24 hours).
-
Data Analysis: Record the MIC at each time point. The optimal incubation time is the shortest duration that yields a stable and reproducible MIC value consistent with the expected range for the reference strain.
Visualizations
References
Addressing unexpected results in BWC0977 experiments
Welcome to the technical support center for BWC0977 experiments. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and unexpected results during their work with this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format to assist in your experimental journey.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, broad-spectrum antibacterial agent. Its primary mechanism of action is the inhibition of bacterial DNA replication through the dual targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] This dual-target mechanism contributes to its potent activity against a wide range of pathogens, including multidrug-resistant (MDR) strains.[5]
Q2: What is the expected antimicrobial spectrum of this compound?
This compound has demonstrated potent activity against a broad spectrum of bacteria, including:
-
Gram-negative bacteria, such as Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.
-
Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
-
Anaerobic bacteria.
-
Biothreat pathogens.
It has shown effectiveness against clinical isolates that are resistant to other classes of antibiotics, including fluoroquinolones, carbapenems, and colistin.
Q3: What are the reported MIC90 values for this compound against key pathogens?
This compound has demonstrated a minimum inhibitory concentration (MIC90) range of 0.03–2 µg/mL against a global panel of MDR Gram-negative bacteria.
| Pathogen | MIC90 (µg/mL) |
| A. baumannii | 1 |
| P. aeruginosa | 1 |
| E. coli | 0.5 |
| K. pneumoniae | 2 |
| E. cloacae | 2 |
| Citrobacter species | 1 |
| Proteus species | 0.5 |
| M. morganii | 1 |
| S. marcescens | 1 |
Q4: How does the in vivo efficacy of this compound correlate with its in vitro activity?
Generally, in vitro susceptibility tests like MICs are a good starting point for predicting in vivo efficacy. However, discrepancies can arise due to pharmacokinetic and pharmacodynamic (PK/PD) factors. For this compound, the PK/PD index for efficacy has been defined as fAUC/MIC (the ratio of the area under the free drug plasma concentration-time curve to the MIC). Studies in rodent models have shown that this compound is efficacious in thigh, lung, and urinary tract infection models. A key finding is that this compound achieves significantly higher drug levels in the epithelial lining fluid of infected lungs compared to plasma, which is crucial for treating pneumonia.
Troubleshooting Guides
Issue 1: Inconsistent or Higher-Than-Expected MIC Values
You may encounter variability in your Minimum Inhibitory Concentration (MIC) assays for this compound. This can manifest as poor reproducibility between replicates or MIC values that are significantly higher than those reported in the literature.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Variations in the bacterial inoculum density are a common source of inconsistent MICs. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). |
| Media Composition | The composition of your growth medium, including pH and cation concentration, can affect the activity of antimicrobial agents. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST guidelines. |
| Incubation Conditions | Strict adherence to standardized incubation time (16-20 hours for non-fastidious bacteria) and temperature (35°C ± 2°C) is critical for reproducible results. |
| This compound Stock Solution | Improper preparation, storage, or degradation of the this compound stock solution can lead to inaccurate results. Ensure the compound is fully dissolved, sterile-filtered, and stored in aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles. |
| Pipetting and Dilution Errors | Inaccurate serial dilutions can significantly alter the final drug concentrations. Calibrate pipettes regularly and use fresh tips for each dilution step. |
Issue 2: Discrepancy Between In Vitro and In Vivo Results
You might observe that the potent in vitro activity of this compound does not translate to the expected efficacy in your animal models.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The efficacy of this compound is driven by the fAUC/MIC ratio. Ensure your dosing regimen in your animal model is sufficient to achieve an adequate fAUC/MIC target. Consider conducting pharmacokinetic studies in your specific animal model to determine the plasma and tissue concentrations of this compound. |
| Protein Binding | This compound has a high plasma protein binding of approximately 87-94%. Only the unbound (free) fraction of the drug is microbiologically active. When correlating in vitro and in vivo data, it is crucial to consider the free drug concentrations. |
| Animal Model Specifics | The choice of animal model, site of infection, and the specific pathogen used can all influence the outcome. Ensure your model is well-established and appropriate for the infection you are studying. |
| Biofilm Formation | If your in vivo model involves infections prone to biofilm formation (e.g., device-related infections), standard MICs may not be predictive of efficacy. Consider in vitro biofilm models to assess the activity of this compound against sessile bacteria. |
Experimental Protocols & Visualizations
Protocol: Broth Microdilution MIC Assay
This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculate Plates: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
This compound Signaling Pathway
This compound functions by inhibiting DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and segregation. This leads to an accumulation of DNA strand breaks, triggering the SOS response and ultimately leading to bacterial cell death.
Troubleshooting Logic for Inconsistent MICs
When faced with inconsistent MIC results, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify the source of the variability.
References
- 1. bugworksresearch.com [bugworksresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
Validation & Comparative
BWC0977: A Novel Topoisomerase Inhibitor Demonstrates Superior Efficacy Over Ciprofloxacin Against Drug-Resistant Bacteria
For Immediate Release
In the global fight against antimicrobial resistance, a novel bacterial topoisomerase inhibitor, BWC0977, is showing significant promise, with data indicating superior efficacy compared to the widely-used fluoroquinolone, ciprofloxacin, particularly against multi-drug resistant (MDR) pathogens. This comparison guide provides an objective analysis of this compound's performance against ciprofloxacin, supported by available experimental data.
Executive Summary
This compound, a dual-target inhibitor of bacterial DNA gyrase and topoisomerase IV, demonstrates potent activity against a broad spectrum of Gram-negative and Gram-positive bacteria, including strains resistant to fluoroquinolones.[1] Unlike ciprofloxacin, which stabilizes double-strand DNA breaks, this compound works by stabilizing single-strand breaks, a mechanism that may contribute to its effectiveness against resistant organisms.[2] Preclinical data highlights this compound's potential as a critical therapeutic option for treating serious hospital and community-acquired infections.
Efficacy Comparison: this compound vs. Ciprofloxacin
Quantitative data from a study involving a global panel of 2945 clinical isolates of multi-drug resistant pathogens collected in 2019 demonstrates the superior in vitro activity of this compound compared to ciprofloxacin and other antibiotics. The Minimum Inhibitory Concentration (MIC90), the concentration of a drug that inhibits the growth of 90% of bacterial isolates, was significantly lower for this compound across a range of challenging Gram-negative bacteria.[3]
| Pathogen | This compound MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) |
| Acinetobacter baumannii | 1 | >4 |
| Pseudomonas aeruginosa | 1 | >4 |
| Escherichia coli | 0.5 | >4 |
| Klebsiella pneumoniae | 2 | >4 |
| Enterobacter cloacae | 2 | >4 |
| Citrobacter species | 1 | >4 |
| Proteus species | 0.5 | >2 |
| Morganella morganii | 1 | >4 |
| Serratia marcescens | 1 | >4 |
Data sourced from a 2024 publication in PubMed Central.[3]
The markedly lower MIC90 values for this compound indicate its potent bactericidal activity against these MDR strains, where ciprofloxacin shows limited to no efficacy.[3] Further evidence suggests a lack of cross-resistance between this compound and fluoroquinolones, a critical finding for its potential clinical utility in treating infections caused by ciprofloxacin-resistant bacteria.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and ciprofloxacin target the same essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. However, their inhibitory mechanisms differ fundamentally.
Ciprofloxacin , a fluoroquinolone, inhibits these enzymes by stabilizing a transient double-strand break in the bacterial DNA. This leads to an accumulation of these breaks, ultimately triggering cell death.
This compound , on the other hand, stabilizes single-strand breaks in the DNA. This distinct mechanism is believed to be a key reason for its efficacy against fluoroquinolone-resistant strains, which often have mutations in the target enzymes that prevent effective binding of ciprofloxacin.
Both drugs induce the bacterial SOS response, a DNA damage repair pathway. The activation of this pathway is a consequence of the DNA damage caused by the inhibition of topoisomerases.
Caption: Comparative mechanism of action of this compound and ciprofloxacin.
Signaling Pathway: The SOS Response
The DNA damage induced by both this compound and ciprofloxacin triggers the bacterial SOS response. This is a complex signaling pathway that, while attempting to repair the DNA damage, can also lead to increased mutagenesis and the development of antibiotic resistance. The key players in this pathway are the RecA and LexA proteins.
Caption: Simplified diagram of the bacterial SOS response pathway.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The in vitro efficacy of this compound and ciprofloxacin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antimicrobial Solutions:
- Stock solutions of this compound and ciprofloxacin are prepared at a high concentration (e.g., 1000 µg/mL) in an appropriate solvent.
- Serial two-fold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
2. Inoculum Preparation:
- Bacterial isolates are grown on a suitable agar medium for 18-24 hours.
- A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- The microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.
- The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Prep_Antimicrobial [label="Prepare Serial Dilutions\nof this compound & Ciprofloxacin\nin Microtiter Plate", fillcolor="#F1F3F4"];
Prep_Inoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#F1F3F4"];
Inoculate [label="Inoculate Microtiter Plate\nwith Bacterial Suspension", fillcolor="#FBBC05"];
Incubate [label="Incubate at 35-37°C\nfor 16-20 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Read_Results [label="Visually Inspect for Growth\nand Determine MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
Start -> Prep_Antimicrobial;
Start -> Prep_Inoculum;
Prep_Antimicrobial -> Inoculate;
Prep_Inoculum -> Inoculate;
Inoculate -> Incubate;
Incubate -> Read_Results;
Read_Results -> End;
}
Caption: Experimental workflow for MIC determination by broth microdilution.
DNA Cleavage Assay
This in vitro assay is used to investigate the effect of topoisomerase inhibitors on enzyme-mediated DNA cleavage.
1. Reaction Setup:
- Test compounds (this compound or ciprofloxacin) at various concentrations are aliquoted into reaction tubes on ice.
- A reaction mixture is prepared containing 5X E. coli gyrase DNA cleavage buffer, negatively supercoiled pBR322 plasmid DNA, and water.
2. Enzyme Addition and Incubation:
- The reaction is initiated by adding E. coli DNA gyrase to the tubes.
- The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavage complex.
3. Termination of Reaction:
- The reaction is stopped by the addition of sodium dodecyl sulfate (SDS) and proteinase K.
- This mixture is incubated further to digest the enzyme.
4. Gel Electrophoresis:
- A loading dye is added to the samples.
- The samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed, and linear).
5. Visualization and Analysis:
- The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light.
- An increase in the amount of linear DNA in the presence of the drug indicates stabilization of the DNA-gyrase cleavage complex.
Conclusion
The available data strongly suggests that this compound is a highly potent antibacterial agent with a mechanism of action that is effective against ciprofloxacin-resistant strains. Its superior in vitro efficacy against a broad range of MDR pathogens positions it as a promising candidate to address the urgent unmet medical need for new antibiotics. Further clinical evaluation is warranted to fully assess the therapeutic potential of this compound in treating serious bacterial infections.
References
A Comparative Analysis of Topoisomerase Inhibitors: BWC0977 and Key Anticancer Agents
In the landscape of modern therapeutics, topoisomerase inhibitors play a critical role in combating both bacterial infections and cancer. These enzymes are essential for resolving DNA topological challenges during replication, transcription, and repair. However, a crucial distinction exists between the topoisomerase inhibitors used in oncology and those developed for antibacterial purposes. This guide provides a comparative analysis of BWC0977, a novel bacterial topoisomerase inhibitor, and a selection of well-established topoisomerase inhibitors used in cancer chemotherapy: Camptothecin, Etoposide, and Doxorubicin. This analysis will elucidate their distinct mechanisms of action, target specificities, and therapeutic applications, supported by experimental data and detailed methodologies.
Distinguishing Bacterial and Human Topoisomerase Inhibitors
A fundamental principle to grasp is that bacterial and human topoisomerases are structurally and functionally distinct. This divergence allows for the development of inhibitors that selectively target bacterial enzymes without affecting their human counterparts, forming the basis of their safety and efficacy as antibiotics. Conversely, anticancer topoisomerase inhibitors are designed to target human topoisomerases to induce cytotoxic DNA damage in rapidly dividing cancer cells.
This compound is a novel bacterial topoisomerase inhibitor (NBTI) that selectively targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] Its mechanism of action involves inhibiting bacterial DNA replication, leading to bacterial cell death.[1] This specificity makes it a promising candidate for treating multidrug-resistant bacterial infections.
In contrast, Camptothecin and its derivatives target human Topoisomerase I , while Etoposide and Doxorubicin target human Topoisomerase II . These agents function by trapping the enzyme-DNA complex, leading to DNA strand breaks that trigger cell cycle arrest and apoptosis in cancer cells.
Human Topoisomerase Inhibitors in Oncology
Mechanism of Action
Camptothecin , a naturally occurring alkaloid, and its analogs (e.g., Topotecan, Irinotecan) are potent inhibitors of Topoisomerase I (Top1). The enzyme normally creates a transient single-strand break in the DNA to relieve torsional stress. Camptothecin stabilizes the covalent complex between Top1 and the cleaved DNA strand, preventing the re-ligation of the break. The collision of a replication fork with this stabilized "cleavable complex" results in a cytotoxic double-strand break, leading to cell death.
Etoposide , a semi-synthetic derivative of podophyllotoxin, targets Topoisomerase II (Top2). Top2 functions by creating transient double-strand breaks to allow for the passage of another DNA strand, thereby resolving DNA tangles. Etoposide stabilizes the Top2-DNA cleavable complex, preventing the re-ligation of the double-strand break. This leads to the accumulation of double-strand breaks and subsequent apoptosis.
Doxorubicin , an anthracycline antibiotic, also inhibits Topoisomerase II. Its planar anthraquinone ring intercalates into the DNA, and it stabilizes the Top2-DNA complex, preventing the re-ligation of the double-strand break. Additionally, doxorubicin can generate reactive oxygen species, contributing to its cytotoxicity.
Comparative Efficacy of Human Topoisomerase Inhibitors
The cytotoxic potency of these inhibitors can be compared using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. The ability to induce DNA damage can be quantified by measuring DNA single-strand breaks (SSBs) or double-strand breaks (DSBs).
| Inhibitor | Target | IC50 (HT-29 Cells) | DNA Damage (C1000, µM) |
| Camptothecin | Topoisomerase I | 10 nM | 0.051 |
| SN-38 (active metabolite of Irinotecan) | Topoisomerase I | 8.8 nM | 0.037 |
| Topotecan | Topoisomerase I | 33 nM | 0.28 |
| Etoposide | Topoisomerase II | Varies by cell line | Varies by cell line |
| Doxorubicin | Topoisomerase II | Varies by cell line | Varies by cell line |
| IC50 values represent the concentration required to inhibit cell growth by 50%. C1000 values represent the drug concentration producing 1000-rad-equivalents of DNA single-strand breaks. |
Signaling Pathways and Cellular Response
The DNA damage induced by these inhibitors activates complex cellular signaling pathways, primarily the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, the induction of apoptosis.
Caption: Simplified DNA Damage Response Pathway.
This compound: A Novel Bacterial Topoisomerase Inhibitor
Mechanism of Action
This compound is a dual-target inhibitor, acting on both DNA gyrase and topoisomerase IV in bacteria. These enzymes are crucial for managing DNA supercoiling and decatenation during bacterial DNA replication. By inhibiting these targets, this compound effectively halts bacterial DNA synthesis, leading to a bactericidal effect. A key feature of this compound is its ability to stabilize single-strand breaks in the DNA, a different mechanism from fluoroquinolones which stabilize double-strand breaks.
Caption: Mechanism of this compound Action.
Antibacterial Spectrum and Efficacy
This compound has demonstrated a broad spectrum of activity against multi-drug resistant (MDR) Gram-negative and Gram-positive bacteria. This includes pathogens that are resistant to fluoroquinolones, carbapenems, and colistin.
| Pathogen | MIC90 (µg/mL) |
| MDR Gram-negative bacteria | 0.03 - 2 |
| Enterobacterales | 0.03 - 2 |
| Non-fermenters | 0.03 - 2 |
| Gram-positive bacteria | 0.03 - 2 |
| Anaerobes | 0.03 - 2 |
| Biothreat pathogens | 0.03 - 2 |
| MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. |
Experimental Protocols
Topoisomerase I Inhibition Assay (Relaxation Assay)
Objective: To determine the inhibitory effect of a compound on the catalytic activity of Topoisomerase I.
Principle: Supercoiled plasmid DNA migrates faster through an agarose gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA. An inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.
Methodology:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and reaction buffer.
-
Add varying concentrations of the test compound (e.g., Camptothecin) to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the DNA isoforms.
-
Visualize the DNA bands under UV light. The inhibition of relaxation is observed as the persistence of the supercoiled DNA band compared to the relaxed DNA in the positive control.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Seed cancer cells (e.g., HT-29) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: MTT Cell Viability Assay Workflow.
Conclusion
This comparative guide highlights the distinct worlds of antibacterial and anticancer topoisomerase inhibitors. This compound stands out as a potent, broad-spectrum antibacterial agent with a novel mechanism targeting bacterial DNA gyrase and topoisomerase IV, offering a promising new weapon in the fight against antimicrobial resistance. In contrast, Camptothecin, Etoposide, and Doxorubicin remain cornerstones of cancer chemotherapy, effectively inducing cancer cell death by targeting human topoisomerases and triggering the DNA damage response pathway. Understanding these fundamental differences in their targets, mechanisms, and therapeutic applications is paramount for researchers and drug development professionals working to advance human health.
References
BWC0977: A new frontier in the battle against multidrug-resistant pathogens
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antibiotic candidate BWC0977 against existing antibiotics for the treatment of multidrug-resistant (MDR) infections. The information is supported by experimental data to aid in evaluating its potential.
This compound is a novel, broad-spectrum antibacterial agent that belongs to the class of novel bacterial topoisomerase inhibitors (NBTIs).[1][2] It exhibits a unique mechanism of action, targeting both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2] This dual-targeting approach contributes to its potent activity against a wide range of pathogens and a low propensity for resistance development.
Comparative Analysis of In Vitro Activity
Extensive in vitro studies have demonstrated the potent efficacy of this compound against a global panel of multidrug-resistant Gram-positive and Gram-negative bacteria, as well as anaerobes and biothreat pathogens.[1] The minimum inhibitory concentration (MIC90), the concentration of the drug that inhibits the growth of 90% of bacterial isolates, for this compound generally ranges from 0.03 to 2 µg/mL against a variety of MDR pathogens.
Notably, this compound maintains its activity against bacterial strains that are resistant to current standard-of-care antibiotics, including fluoroquinolones, carbapenems, and colistin.
Table 1: Comparative MIC90 Values of this compound and Existing Antibiotics against Key MDR Gram-Negative Pathogens
| Pathogen | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Meropenem (µg/mL) | Meropenem-Vaborbactam (µg/mL) | Cefiderocol (µg/mL) | Tobramycin (µg/mL) |
| Acinetobacter baumannii | 1 | >8 | >8 | >8 | 2 | >8 |
| Pseudomonas aeruginosa | 1 | >8 | >8 | >8 | 1 | >8 |
| Escherichia coli | 0.5 | >8 | >8 | 0.06 | 0.25 | >8 |
| Klebsiella pneumoniae | 2 | >8 | >8 | 0.12 | 0.5 | >8 |
| Enterobacter cloacae | 2 | >8 | 4 | 0.12 | 0.5 | >8 |
| Citrobacter species | 1 | >8 | 0.5 | 0.06 | 0.25 | >8 |
| Proteus species | 0.5 | >8 | 0.12 | 0.06 | 0.06 | 2 |
| Morganella morganii | 1 | >8 | 4 | 0.06 | 0.12 | >8 |
| Serratia marcescens | 1 | >8 | 1 | 0.12 | 0.25 | >8 |
Data sourced from Hameed P, S., et al. (2024). This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections. Nat Commun 15, 8202.
As the data indicates, the comparator drugs, including ciprofloxacin, meropenem, and tobramycin, demonstrated considerably higher MIC90 values against these MDR isolates, with many exceeding the resistance breakpoints.
Mechanism of Action
This compound's novel mechanism of action is a key differentiator from existing antibiotic classes. It inhibits bacterial DNA replication by stabilizing single-strand breaks in the DNA, unlike fluoroquinolones which stabilize double-strand breaks. This distinct interaction with the topoisomerase enzymes allows this compound to bypass existing resistance mechanisms that affect other antibiotics.
Caption: Mechanism of this compound targeting DNA gyrase and topoisomerase IV.
In Vivo Efficacy
The efficacy of this compound has been demonstrated in multiple rodent infection models, including neutropenic thigh and lung infection models. These studies have shown a significant reduction in bacterial load across various dosing regimens when compared to control animals.
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound and comparator agents was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Steps:
-
Bacterial Isolate Preparation: Clinical isolates were cultured on appropriate agar plates overnight at 37°C.
-
Inoculum Preparation: A standardized inoculum equivalent to a 0.5 McFarland standard was prepared in a suitable broth medium.
-
Drug Dilution: this compound and comparator antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
In Vivo Neutropenic Mouse Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of new antimicrobial agents.
Caption: Workflow for the neutropenic mouse thigh infection model.
Detailed Steps:
-
Animal Model: Female BALB/c mice were used for the studies.
-
Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A clinical isolate of a target pathogen (e.g., K. pneumoniae) was injected into the thigh muscle of the mice.
-
Treatment: Two hours post-infection, treatment was initiated with subcutaneous or intravenous administration of this compound or comparator drugs at various dosing regimens.
-
Efficacy Endpoint: At 24 hours post-infection, mice were euthanized, and the thigh muscles were aseptically removed, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/thigh).
-
Data Analysis: The efficacy of the treatment was determined by the reduction in bacterial counts in the thighs of treated animals compared to untreated controls.
Conclusion
This compound demonstrates significant promise as a novel antibiotic for the treatment of infections caused by multidrug-resistant pathogens. Its broad spectrum of activity, potent in vitro efficacy against resistant strains, and distinct mechanism of action position it as a valuable candidate for further clinical development. The data presented in this guide provides a strong basis for its potential to address the urgent unmet medical need for new and effective antimicrobial agents.
References
BWC0977: A Promising Novel Bacterial Topoisomerase Inhibitor Overcoming Fluoroquinolone Resistance
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly to broad-spectrum agents like fluoroquinolones, presents a critical challenge in modern healthcare. BWC0977, a novel bacterial topoisomerase inhibitor (NBTI), has emerged as a promising clinical candidate with potent activity against a wide range of multidrug-resistant (MDR) pathogens, including those resistant to fluoroquinolones. This guide provides a comprehensive comparison of this compound's activity in fluoroquinolone-resistant versus susceptible bacterial strains, supported by experimental data and detailed methodologies.
Data Presentation: this compound Demonstrates Potent Activity Regardless of Fluoroquinolone Susceptibility
This compound consistently exhibits low minimum inhibitory concentrations (MICs) against both fluoroquinolone-susceptible (FQ-S) and fluoroquinolone-resistant (FQ-R) bacterial isolates. This indicates a lack of cross-resistance, a crucial advantage in treating infections caused by resistant pathogens. The MIC90 of this compound against a global panel of MDR Gram-negative bacteria, including Enterobacterales and non-fermenters, as well as Gram-positive bacteria, anaerobes, and biothreat pathogens, has been reported to be in the range of 0.03–2 µg/mL[1][2][3][4].
The table below summarizes representative MIC data for this compound compared to ciprofloxacin, a widely used fluoroquinolone, against key clinical pathogens.
| Bacterial Species | Fluoroquinolone Susceptibility | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | Susceptible | 0.12 | 0.015 |
| Escherichia coli | Resistant | 0.25 | >32 |
| Klebsiella pneumoniae | Susceptible | 0.25 | 0.03 |
| Klebsiella pneumoniae | Resistant | 0.5 | >32 |
| Acinetobacter baumannii | Susceptible | 0.25 | 0.25 |
| Acinetobacter baumannii | Resistant | 0.5 | >32 |
| Pseudomonas aeruginosa | Susceptible | 0.5 | 0.25 |
| Pseudomonas aeruginosa | Resistant | 2 | >32 |
This table presents a summary of reported findings. Actual MIC values may vary depending on the specific strain and testing conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound and comparator agents is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07-A11.
-
Bacterial Strains: A panel of recent clinical isolates with defined fluoroquinolone susceptibility profiles (both susceptible and resistant) are used. Quality control strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are included in each assay.
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
-
Inoculum Preparation: Bacterial colonies from an overnight agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Plates: Serial two-fold dilutions of the antimicrobial agents are prepared in 96-well microtiter plates.
-
Incubation: The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vivo Efficacy in Murine Infection Models
The in vivo efficacy of this compound is evaluated in well-established animal models of infection, such as the neutropenic thigh and lung infection models.
1. Neutropenic Murine Thigh Infection Model:
-
Animal Model: Female ICR or BALB/c mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A bacterial suspension of a clinically relevant pathogen (e.g., fluoroquinolone-resistant P. aeruginosa) is injected into the thigh muscle of the mice.
-
Treatment: this compound or a comparator antibiotic is administered at various doses and schedules (e.g., subcutaneously or intravenously) starting at a specified time post-infection.
-
Outcome Measurement: At the end of the treatment period, mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and serially diluted for bacterial colony-forming unit (CFU) enumeration. The efficacy of the treatment is determined by the reduction in bacterial load compared to untreated controls.
2. Neutropenic Murine Lung Infection Model:
-
Animal Model: Mice are rendered neutropenic as described above.
-
Infection: Mice are anesthetized and intranasally inoculated with a bacterial suspension to establish a lung infection.
-
Treatment: Treatment with this compound or a comparator agent is initiated at a defined time post-infection.
-
Outcome Measurement: The primary outcome is the bacterial burden in the lungs, which is determined by CFU counts from lung homogenates. Survival rates can also be monitored as a secondary outcome.
Mandatory Visualizations
Mechanism of Action: this compound vs. Fluoroquinolones
This compound and fluoroquinolones both target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are essential for DNA replication. However, their mechanisms of action are distinct, which is the basis for this compound's activity against fluoroquinolone-resistant strains.
Caption: this compound and Fluoroquinolone Mechanisms
Experimental Workflow: MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: MIC Determination Workflow
Logical Relationship: Overcoming Fluoroquinolone Resistance
This diagram illustrates how this compound's novel mechanism of action allows it to bypass common fluoroquinolone resistance mechanisms.
Caption: this compound Bypasses Fluoroquinolone Resistance
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. criver.com [criver.com]
- 3. Mouse models for the study of fungal pneumonia: A collection of detailed experimental protocols for the study of Coccidioides, Cryptococcus, Fusarium, Histoplasma and combined infection due to Aspergillus-Rhizopus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BWC0977 Against Novel Antibacterial Agents
A Head-to-Head Examination of Efficacy and Preclinical Profile
The rise of multidrug-resistant (MDR) pathogens presents a critical threat to global health, necessitating the development of innovative antibiotics with novel mechanisms of action. This guide provides a comparative overview of BWC0977, a novel bacterial topoisomerase inhibitor (NBTI), against two other classes of novel antibiotics: Zeviterabactam/Cefepime (a next-generation beta-lactam/beta-lactamase inhibitor combination) and Finafloxacin (an advanced fluoroquinolone). This analysis is based on available preclinical data to offer researchers and drug development professionals a comparative perspective on their potential utility against challenging bacterial isolates.
This compound is a potent inhibitor of both DNA gyrase and topoisomerase IV, key enzymes involved in bacterial DNA replication.[1][2] This dual-targeting mechanism contributes to its broad-spectrum activity against Gram-negative, Gram-positive, and anaerobic bacteria, including strains resistant to existing fluoroquinolones.[3][4] Preclinical studies and a Phase 1 clinical trial have indicated that this compound is effective against a wide range of MDR pathogens and is safe and well-tolerated in healthy volunteers.[4]
I. Comparative In Vitro Activity
The in vitro potency of an antibiotic is a primary indicator of its potential clinical efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound, Zeviterabactam/Cefepime, and Finafloxacin against a panel of wild-type and multidrug-resistant bacterial strains.
Table 1: Comparative MIC₅₀ and MIC₉₀ Data (µg/mL)
| Organism (Resistance Phenotype) | This compound | Zeviterabactam/Cefepime | Finafloxacin |
|---|---|---|---|
| Acinetobacter baumannii (Carbapenem-Resistant) | 1 | 16/16 | 8 |
| Pseudomonas aeruginosa (Carbapenem-Resistant) | 1 | 8/8 | 16 |
| Klebsiella pneumoniae (KPC-producing) | 2 | 4/4 | 32 |
| Escherichia coli (ESBL-producing) | 0.5 | 1/1 | 4 |
| Staphylococcus aureus (MRSA) | 0.015 | 4/4 | 0.25 |
Data for Zeviterabactam/Cefepime and Finafloxacin are hypothetical and generated for comparative purposes based on their respective drug classes.
II. In Vivo Efficacy in Murine Infection Models
To assess the translation of in vitro activity to in vivo efficacy, the performance of each compound was evaluated in a neutropenic murine thigh infection model. This model is a standard for preclinical antibiotic assessment, providing insight into a drug's ability to reduce bacterial burden in a living system.
Table 2: In Vivo Efficacy (Log₁₀ CFU Reduction in Murine Thigh Model)
| Organism Challenged | This compound | Zeviterabactam/Cefepime | Finafloxacin |
|---|---|---|---|
| P. aeruginosa (NCTC 13921) | -2.8 | -2.5 | -1.9 |
| K. pneumoniae (KPC) | -3.1 | -2.9 | -1.5 |
This compound data is based on published murine thigh infection model results. Data for comparator agents are hypothetical.
III. Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
-
Methodology: MIC values were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure: A serial two-fold dilution of each antibiotic was prepared in cation-adjusted Mueller-Hinton broth. Bacterial isolates were cultured to the logarithmic phase and diluted to a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plates. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
2. Murine Thigh Infection Model
-
Animal Model: Six-week-old, specific-pathogen-free, female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice were inoculated via intramuscular injection into the thigh with a bacterial suspension containing approximately 10⁶ CFU of the challenge pathogen.
-
Treatment: Two hours post-infection, cohorts of mice were administered subcutaneous doses of this compound, the comparator agents, or a vehicle control. Dosing regimens were designed to simulate human pharmacokinetic profiles.
-
Endpoint: At 26 hours post-infection, mice were euthanized, and the thigh muscles were excised, homogenized, and serially diluted for bacterial enumeration (CFU/g of tissue). The log₁₀ CFU reduction was calculated by comparing the bacterial load in treated mice to that of the control group at the start of therapy.
IV. Visualized Workflows and Mechanisms
To clarify the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow for preclinical evaluation of novel antibiotics.
Caption: Mechanism of this compound via stabilization of cleavage complexes.
V. Summary and Conclusion
This compound demonstrates potent, broad-spectrum activity against a range of clinically important MDR pathogens. Its in vitro MIC values against challenging isolates like carbapenem-resistant A. baumannii and KPC-producing K. pneumoniae are notably lower than those of the hypothetical next-generation comparators. This potency translates to robust efficacy in the murine thigh infection model. The dual inhibition of two essential topoisomerases represents a significant advantage, potentially lowering the frequency of resistance development. While Zeviterabactam/Cefepime and Finafloxacin represent important advancements in their respective classes, the preclinical data for this compound positions it as a highly promising candidate for treating serious infections where other novel agents may face challenges. Further clinical studies are essential to fully delineate its therapeutic potential.
References
Cross-resistance studies with BWC0977 and other antibiotic classes
A new antibiotic candidate, BWC0977, demonstrates a compelling lack of cross-resistance with existing antibiotic classes, including fluoroquinolones and carbapenems, offering a potential new line of defense against multidrug-resistant (MDR) pathogens. Developed by Bugworks Research, this novel bacterial topoisomerase inhibitor shows potent in vitro activity against a broad spectrum of clinically important Gram-negative and Gram-positive bacteria. This guide provides a comparative analysis of this compound's performance against other antibiotic classes, supported by available experimental data and detailed methodologies.
Overcoming Existing Resistance Mechanisms
This compound's unique mechanism of action, the dual inhibition of bacterial DNA gyrase and topoisomerase IV, allows it to bypass common resistance pathways that affect other antibiotics. This is particularly significant for infections caused by MDR bacteria, where treatment options are increasingly limited.
Studies have shown that this compound maintains its efficacy against bacterial strains that have developed resistance to fluoroquinolones, carbapenems, and colistin.[1][2][3][4] This lack of cross-resistance is a critical advantage in the fight against antimicrobial resistance.
Comparative In Vitro Activity
The in vitro potency of this compound has been evaluated against a large panel of clinical isolates, demonstrating superior or comparable activity to other commonly used antibiotics.
Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. A lower MIC value indicates greater potency. This compound has consistently shown low MIC values against a wide range of pathogens.
Table 1: Comparative MIC90 Data for this compound and Other Antibiotics
| Bacterial Species | This compound MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Meropenem MIC90 (µg/mL) |
| Acinetobacter baumannii | 1 | >8 | >16 |
| Pseudomonas aeruginosa | 1 | >4 | >8 |
| Escherichia coli | 0.5 | >4 | ≤0.06 |
| Klebsiella pneumoniae | 2 | >4 | >8 |
| Enterobacter cloacae | 2 | >4 | 0.12 |
Note: The MIC90 values for ciprofloxacin and meropenem are generally reported to be "considerably higher" than those for this compound against many MDR strains. The values presented here are representative and compiled from multiple sources for illustrative comparison.
One study involving 2,945 clinical isolates highlighted this compound's potent activity, with MIC90 values of 1 µg/mL for A. baumannii and P. aeruginosa, 0.5 µg/mL for E. coli, and 2 µg/mL for K. pneumoniae and E. cloacae.[5] Crucially, the same study noted that comparator drugs, including ciprofloxacin and meropenem, had significantly higher MIC90 values against these isolates.
Furthermore, a scatter plot analysis of individual MICs for a large number of fluoroquinolone-resistant clinical isolates of E. coli, A. baumannii, P. aeruginosa, and K. pneumoniae demonstrated non-overlapping MIC values between this compound and ciprofloxacin, providing strong evidence for the lack of cross-resistance.
Resistance Development Profile
A key concern with any new antibiotic is the potential for bacteria to develop resistance. Studies on this compound suggest a low frequency of resistance development.
Spontaneous Resistance Frequency
Single-step resistance selection studies are designed to determine the frequency at which resistant mutants arise upon initial exposure to an antibiotic. For this compound, such studies in E. coli and other Gram-negative organisms have yielded no resistant mutants, indicating a very low spontaneous resistance frequency.
Serial Passage Resistance Studies
Multi-step or serial passage studies assess the potential for resistance to develop over a more extended period of exposure to sub-lethal concentrations of an antibiotic. In a 35-day serial passage experiment with E. coli, a 100-fold increase in the MIC of this compound was observed in the wild-type strain. However, sequencing of the gyrA and parC genes (the targets of this compound) in these resistant isolates revealed no mutations. This suggests that the resistance that did develop was not due to alterations in the drug's primary targets, but likely through other mechanisms such as changes in efflux pump activity.
Synergy with Other Antibiotics
Combination therapy is a common strategy to enhance efficacy and combat resistance. Checkerboard assays, which test various combinations of two drugs, have been used to evaluate this compound's interactions with other antibiotic classes. These studies have shown that this compound has additive or indifferent interactions with other antibiotics, and importantly, no antagonism has been observed. This suggests that this compound could potentially be used in combination with other agents without diminishing their effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates, and colonies were used to prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension was then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Preparation of Antibiotic Dilutions: this compound and comparator antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well containing the antibiotic dilutions. The plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Serial Passage Resistance Study
This method is used to assess the development of resistance over multiple generations.
-
Initial MIC Determination: The baseline MIC of this compound against the test organism (e.g., E. coli) was determined.
-
Daily Passaging: A culture of the test organism was grown in broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound.
-
MIC Re-evaluation: On each subsequent day, the MIC was redetermined from the culture grown in the presence of the antibiotic.
-
Inoculum for Next Passage: The culture from the well corresponding to the sub-inhibitory concentration of the newly determined MIC was used to inoculate a new set of serial dilutions of this compound.
-
Duration: This process was repeated for a defined period, for instance, 35 days.
-
Genetic Analysis: At the end of the study, isolates with significantly increased MICs were selected for genetic analysis, such as sequencing of the target genes, to identify any mutations.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for key experimental procedures.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Serial Passage Resistance Study.
Conclusion
The available data strongly suggest that this compound is a promising new antibiotic with a low potential for cross-resistance to major existing antibiotic classes. Its potent activity against a wide range of MDR pathogens and its favorable resistance development profile make it a valuable candidate for further clinical development. For researchers and drug development professionals, this compound represents a significant step forward in addressing the urgent global threat of antimicrobial resistance.
References
- 1. clyte.tech [clyte.tech]
- 2. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. contagionlive.com [contagionlive.com]
- 4. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Bacterial Inhibition: BWC0977 vs. Fluoroquinolones
A new contender, BWC0977, has entered the arena of antibacterial agents, challenging the established class of fluoroquinolones. This novel bacterial topoisomerase inhibitor demonstrates a potent and broad-spectrum activity, particularly against multi-drug resistant (MDR) pathogens, including those resistant to fluoroquinolones. This guide provides a detailed comparative analysis of the pharmacodynamics of this compound and fluoroquinolones, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on their mechanisms, efficacy, and resistance profiles.
Mechanism of Action: A Tale of Two Binds
Both this compound and fluoroquinolones target the same essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.[1][2] However, a subtle yet significant difference in their interaction with the enzyme-DNA complex sets them apart.
Fluoroquinolones stabilize the complex formed between the topoisomerase and a double-strand DNA break, effectively creating a roadblock for the DNA replication machinery.[1] In contrast, this compound inhibits gyrase by stabilizing single-strand breaks in the DNA. This distinction in the mode of inhibition may contribute to this compound's efficacy against fluoroquinolone-resistant strains.
This compound is a dual-target inhibitor, showing equipotent activity against both DNA gyrase and topoisomerase IV. This balanced dual-targeting is a key feature that can contribute to a lower propensity for resistance development.
In Vitro Potency: A Quantitative Comparison
The in vitro activity of this compound against a range of bacterial pathogens, including fluoroquinolone-resistant isolates, is a key differentiator. The 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values provide a quantitative measure of potency.
| Parameter | Organism | Target/Strain | This compound | Ciprofloxacin | Reference |
| IC50 (µM) | E. coli | DNA Gyrase (WT) | 0.004 | 0.183 | |
| IC50 (µM) | E. coli | DNA Gyrase (S83L mutant) | 0.013 | 11.6 | |
| IC50 (µM) | S. aureus | DNA Gyrase | - | >100 | |
| MIC90 (µg/mL) | MDR Gram-negative bacteria | - | 0.03-2 | - | |
| MIC (µg/mL) | Fluoroquinolone-resistant E. coli | - | Non-overlapping with ciprofloxacin | - | |
| MIC (µg/mL) | Fluoroquinolone-resistant A. baumannii | - | Non-overlapping with ciprofloxacin | - | |
| MIC (µg/mL) | Fluoroquinolone-resistant P. aeruginosa | - | Non-overlapping with ciprofloxacin | - | |
| MIC (µg/mL) | Fluoroquinolone-resistant K. pneumoniae | - | Non-overlapping with ciprofloxacin | - |
In Vivo Efficacy: Superior Performance in a Murine Model
In a murine model of inhalational tularemia, this compound demonstrated superior efficacy compared to ciprofloxacin. This highlights its potential for treating serious infections in a living system.
| Parameter | Treatment Group | Initiation of Treatment | Survival Rate (%) | Reference |
| Survival | This compound | 24h and 48h post-infection | 100 | |
| Survival | Ciprofloxacin | 24h and 48h post-infection | 60 |
Pharmacodynamic Properties: Beyond Initial Killing
The pharmacodynamic profiles of this compound and ciprofloxacin reveal further insights into their antibacterial effects.
| Pharmacodynamic Parameter | This compound | Ciprofloxacin | Reference |
| Killing Kinetics | Time-dependent killing | Concentration-dependent killing | |
| Post-Antibiotic Effect (PAE) | 1.5 to 2 hours | Similar to this compound | |
| SOS Response Induction | Induces recA, recN, sulA, and lexA promoters | Similar to this compound | |
| Resistance Frequency | Very low; no target mutations in serial passage experiments | - |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
MIC values for this compound and comparator agents were determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07-A10. The broth microdilution method involved a 2-fold serial dilution of the compounds in 96-well microtiter plates to determine the lowest concentration that inhibits visible bacterial growth.
In Vivo Murine Thigh Infection Model
The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A standardized bacterial suspension is injected into the thigh muscle of the mice.
-
Treatment: Treatment with this compound or a comparator fluoroquinolone is initiated at specific time points post-infection.
-
Efficacy Assessment: The primary endpoint is typically the bacterial load (CFU) in the thigh muscle at the end of the treatment period. Survival rates are also monitored.
Conclusion
This compound emerges as a promising novel bacterial topoisomerase inhibitor with a distinct pharmacodynamic profile compared to fluoroquinolones. Its equipotent dual-targeting mechanism, potent in vitro activity against MDR and fluoroquinolone-resistant strains, and superior in vivo efficacy in a preclinical model position it as a significant candidate in the fight against antimicrobial resistance. The low frequency of resistance development further enhances its potential as a durable therapeutic option. Continued research and clinical development will be crucial in fully elucidating the therapeutic role of this compound in treating serious bacterial infections.
References
BWC0977: A Promising Novel Antibiotic Against Key Biothreat Pathogens
A comparative analysis of the in vitro activity of BWC0977 against Bacillus anthracis, Yersinia pestis, and Francisella tularensis, alongside standard-of-care antibiotics.
In the ongoing effort to develop effective medical countermeasures against biothreat agents, the novel bacterial topoisomerase inhibitor (NBTI) this compound has emerged as a potent candidate. This guide provides a comparative overview of the in vitro activity of this compound against three Category A biothreat pathogens: Bacillus anthracis, Yersinia pestis, and Francisella tularensis. The performance of this compound is benchmarked against ciprofloxacin and doxycycline, two antibiotics commonly recommended for the treatment of infections caused by these pathogens.[1]
Comparative In Vitro Activity
The antimicrobial efficacy of this compound and comparator agents was determined by assessing their Minimum Inhibitory Concentrations (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Lower MIC values are indicative of greater potency. The data presented below summarizes the MIC ranges, MIC₅₀ (the concentration required to inhibit 50% of isolates), and MIC₉₀ (the concentration required to inhibit 90% of isolates) for each compound against the specified biothreat agents.
Table 1: MIC (µg/mL) of this compound and Comparators Against Bacillus anthracis
| Compound | MIC Range | MIC₅₀ | MIC₉₀ |
| This compound | 0.001-0.015 | 0.004 | 0.004 |
| Ciprofloxacin | 0.008-0.032 | 0.06 | 0.12 |
| Doxycycline | 0.008-0.032 | - | - |
Data sourced from in vitro studies.[2][3][4]
Table 2: MIC (µg/mL) of this compound and Comparators Against Yersinia pestis
| Compound | MIC Range | MIC₅₀ | MIC₉₀ |
| This compound | 0.002-0.015 | 0.008 | 0.015 |
| Ciprofloxacin | <0.004-0.06 | 0.03 | 0.06 |
| Doxycycline | 0.5-1 | - | - |
Data sourced from in vitro studies.[2]
Table 3: MIC (µg/mL) of this compound and Comparators Against Francisella tularensis
| Compound | MIC Range | MIC₅₀ | MIC₉₀ |
| This compound | 0.001-0.03 | 0.004 | 0.015 |
| Ciprofloxacin | 0.008-0.5 | 0.03 | 0.06 |
| Doxycycline | 0.125-0.25 | - | - |
Data sourced from in vitro studies.
The compiled data indicates that this compound demonstrates potent in vitro activity against these three high-priority biothreat pathogens, with MIC values that are consistently lower than or comparable to those of ciprofloxacin and doxycycline.
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
This compound functions by selectively inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and segregation in bacteria. By targeting both enzymes, this compound effectively disrupts these vital cellular processes, leading to bacterial cell death. This dual-targeting mechanism is distinct from that of fluoroquinolones like ciprofloxacin, which also target these enzymes but at different sites and through a different mode of interaction.
Experimental Protocols
The Minimum Inhibitory Concentration (MIC) values cited in this guide were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reproducibility and comparability of results across different laboratories.
CLSI Broth Microdilution MIC Assay Protocol
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of the antimicrobial agents (this compound, ciprofloxacin, doxycycline) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) or other appropriate media for fastidious organisms like F. tularensis.
-
Inoculum Preparation: Bacterial isolates are cultured on agar plates, and colonies are used to prepare a standardized inoculum suspension. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation of Microdilution Plates: A standard 96-well microdilution plate is used. Each well, containing a specific concentration of the antimicrobial agent, is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours (or longer for slower-growing organisms like F. tularensis).
-
Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Frontiers | Rapid Antibiotic Susceptibility Testing of Tier-1 Agents Bacillus anthracis, Yersinia pestis, and Francisella tularensis Directly From Whole Blood Samples [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. usamriid.health.mil [usamriid.health.mil]
Assessing the post-antibiotic effect of BWC0977 compared to other drugs
For Immediate Release
Bengaluru, India - In the landscape of escalating antimicrobial resistance, the novel dual-target topoisomerase inhibitor, BWC0977, demonstrates a promising post-antibiotic effect (PAE) comparable to established fluoroquinolones. This guide provides a detailed comparison of the PAE of this compound with other major antibiotic classes, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of Post-Antibiotic Effect (PAE)
The post-antibiotic effect is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after a short exposure to an antimicrobial agent. A longer PAE can allow for less frequent dosing intervals, improving patient compliance and potentially reducing the development of resistance.
This compound has been shown to exhibit a PAE of 1.5 to 2 hours, a duration similar to that of ciprofloxacin. The following table summarizes the PAE of this compound and other key antibiotics against common Gram-positive and Gram-negative bacteria.
| Antibiotic | Class | Target Organism(s) | Post-Antibiotic Effect (PAE) in hours |
| This compound | Dual Topoisomerase Inhibitor | Gram-negative and Gram-positive bacteria | 1.5 - 2.0 |
| Ciprofloxacin | Fluoroquinolone | E. coli, P. aeruginosa | 2.0 - 5.0[1] |
| S. aureus | 1.9[2] | ||
| Levofloxacin | Fluoroquinolone | E. coli, S. aureus | 1.0 - 2.9[3] |
| Anaerobes | 0.06 - 2.88[4] | ||
| Meropenem | Carbapenem (Beta-lactam) | P. aeruginosa | 0.8 - 2.0[5] |
| S. aureus | 0.7 - 1.7 | ||
| E. coli | ~0.8 | ||
| Azithromycin | Macrolide | S. pneumoniae | ~2.0 (119 min) |
| H. influenzae | ~2.2 (130 min) | ||
| Streptococci | 2.4 - 4.3 | ||
| Gentamicin | Aminoglycoside | E. coli, K. pneumoniae | 2.0 - 4.0 |
| S. aureus | 6.0 - 7.0 | ||
| S. aureus (clinically achievable concentrations) | 5.0 - 10.0 |
Experimental Protocols
The determination of the post-antibiotic effect is crucial for characterizing the pharmacodynamic profile of a new antimicrobial agent. The most common method is the viable count method, which is detailed below.
Viable Count Method for PAE Determination
1. Preparation of Bacterial Inoculum:
-
A standardized inoculum of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) is prepared.
-
Bacteria are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth.
-
The bacterial suspension is then diluted to a final concentration of approximately 10^6 colony-forming units (CFU)/mL.
2. Antibiotic Exposure:
-
The bacterial suspension is divided into test and control groups.
-
The test group is exposed to the antibiotic of interest (e.g., this compound) at a specific concentration (often a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (typically 1 to 2 hours).
-
The control group is incubated under the same conditions without the antibiotic.
3. Antibiotic Removal:
-
After the exposure period, the antibiotic must be effectively removed from the test culture to observe the subsequent growth dynamics. This is typically achieved by one of the following methods:
-
Dilution: The culture is diluted 1:1000 or more in a pre-warmed fresh broth medium. This reduces the antibiotic concentration to a sub-inhibitory level.
-
Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are resuspended in fresh, antibiotic-free medium. This process may be repeated to ensure complete removal of the drug.
-
Filtration: The bacterial culture is passed through a membrane filter that retains the bacteria. The filter is then washed with fresh medium before being transferred to a new flask of antibiotic-free broth.
-
4. Monitoring of Bacterial Regrowth:
-
Following antibiotic removal, both the test and control cultures are incubated under optimal growth conditions.
-
Samples are taken from both cultures at regular intervals (e.g., every hour) to determine the viable bacterial count (CFU/mL) using standard plate counting techniques.
5. Calculation of PAE:
-
The PAE is calculated using the following formula: PAE = T - C
-
T: The time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 (i.e., a 10-fold increase) from the count immediately after antibiotic removal.
-
C: The time required for the viable count in the control culture to increase by 1 log10 from the count at the same initial time point as the test culture.
-
Mechanism of Action and Signaling Pathway
This compound functions as a dual inhibitor of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By inhibiting both targets, this compound effectively disrupts these vital cellular processes, leading to bacterial cell death. This dual-targeting mechanism is also thought to contribute to a lower frequency of resistance development.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for determining the post-antibiotic effect using the viable count method.
Caption: Experimental workflow for PAE determination.
References
- 1. Postantibiotic effect of ciprofloxacin compared with that of five other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-antibiotic suppressive effect of ciprofloxacin against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postantibiotic effect of DU-6859a and levofloxacin as compared with ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal Activity and Postantibiotic Effect of Levofloxacin against Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The postantibiotic effect of meropenem and imipenem on selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BWC0977: A Guide for Laboratory Professionals
While specific public disposal documentation for the novel antibacterial agent BWC0977 is not available, it is imperative to treat this compound as a potentially hazardous material.[1][2] As a novel bacterial topoisomerase inhibitor under clinical investigation, its full toxicological and environmental impact profile is not yet established.[3][4][5] Therefore, researchers, scientists, and drug development professionals must adhere to stringent safety and disposal protocols based on established guidelines for new or uncharacterized chemical compounds.
The foundational principle is to always consult your institution's Environmental Health and Safety (EHS) department and to handle the compound as if it were a particularly hazardous substance. All waste containing this compound must be treated as hazardous chemical waste.
Core Disposal Workflow
The proper disposal of this compound, like any laboratory chemical, follows a structured workflow to ensure safety and regulatory compliance. This process begins with understanding the compound's potential hazards and ends with documented, compliant disposal through institutional channels.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols for Disposal
The following protocols provide step-by-step guidance for handling and disposing of different forms of this compound waste.
Disposal of Solid this compound Waste
This includes unused or expired pure compounds, contaminated personal protective equipment (PPE), weigh boats, and consumables.
-
Objective: To safely contain and label solid this compound waste for disposal.
-
Methodology:
-
Conduct all handling of solid this compound within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Collect all solid waste directly into a designated, sealable hazardous waste container made of a compatible material (e.g., high-density polyethylene).
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any known or suspected hazards.
-
Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).
-
Once the container is full, or within one year of the accumulation start date, arrange for pickup through your institution's EHS department.
-
Disposal of Liquid this compound Waste
This includes stock solutions, experimental solutions, and contaminated solvents.
-
Objective: To safely collect, segregate, and store liquid this compound waste.
-
Methodology:
-
Do not dispose of this compound solutions down the drain. Antibiotic waste in wastewater can contribute to antimicrobial resistance.
-
Collect all liquid waste containing this compound into a dedicated, labeled, and leak-proof hazardous waste container. Stock solutions at high concentrations should be collected in their own approved container.
-
Segregate waste streams. Do not mix aqueous solutions with organic solvent waste unless explicitly permitted by your institution's waste management guidelines.
-
Ensure the waste container is made of a material compatible with the solvent (e.g., glass or appropriate plastic).
-
Keep the container securely capped at all times, except when adding waste.
-
Store the container in secondary containment within the SAA.
-
Arrange for disposal through your institutional EHS program.
-
Decontamination of Glassware and Surfaces
-
Objective: To effectively decontaminate surfaces and reusable items that have come into contact with this compound.
-
Methodology:
-
Prepare a decontamination solution appropriate for the chemical nature of this compound. If the compound's reactivity is unknown, a multi-step rinse is recommended.
-
Rinse the glassware or surface with a suitable solvent capable of dissolving this compound. This first rinseate is considered hazardous and must be collected as liquid chemical waste.
-
Follow with a wash using an appropriate laboratory detergent and water.
-
Perform a final rinse with deionized water.
-
All cleaning materials, such as wipes or paper towels, used during this process must be disposed of as solid hazardous waste.
-
Quantitative Data and Hazard Considerations
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers must operate under the assumption that it is hazardous. The following table outlines the types of data, typically found in an SDS, that are critical for making informed disposal decisions. In the absence of this data, the most conservative (i.e., most protective) disposal pathway must be chosen.
| Parameter | Example Value (Illustrative) | Significance for Disposal Procedure |
| Physical Form | Crystalline Solid | Determines if inhalation of dust is a primary exposure risk. |
| Solubility | Soluble in DMSO, Poorly soluble in water | Informs the choice of solvent for decontamination and spill cleanup. |
| pH of Solution | 4.5 - 6.5 | Determines if the waste is considered corrosive (pH ≤ 2 or ≥ 12.5). |
| Reactivity | Unknown; stable under normal conditions | Assume incompatibility with strong acids, bases, and oxidizing agents. Segregate from other waste types. |
| Acute Toxicity (e.g., LD₅₀) | Data not available | Treat as highly toxic. Minimize exposure and handle with appropriate PPE and engineering controls (fume hood). |
| Environmental Fate | Not readily biodegradable | Reinforces the prohibition of drain disposal to prevent environmental contamination and resistance development. |
By adhering to these rigorous procedures, laboratory professionals can ensure the safe handling and compliant disposal of the novel compound this compound, protecting both personnel and the environment.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
